TH1834
Description
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Properties
IUPAC Name |
2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERATECPNBWJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TH1834 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH1834 is a specific small molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (KAT5) that has demonstrated significant anti-cancer activity in preclinical breast cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular interactions, effects on signaling pathways, and induction of cancer-specific cell death. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and development of TIP60 inhibitors as a potential therapeutic strategy for breast cancer.
Introduction
Histone acetyltransferases (HATs) are critical regulators of chromatin structure and gene expression, and their dysregulation is frequently implicated in cancer.[1][2] TIP60 (Tat-interactive protein, 60 kDa), also known as KAT5, is a member of the MYST family of HATs and plays a crucial role in various cellular processes, including DNA damage repair, apoptosis, and transcriptional regulation.[3] Its involvement in the DNA damage response (DDR), particularly in the activation of the ATM kinase, makes it an attractive target for cancer therapy.[1][4]
This compound was rationally designed as a specific inhibitor of TIP60. This guide elucidates the core mechanism by which this compound exerts its cytotoxic effects on breast cancer cells, highlighting its specificity and potential for therapeutic application.
Core Mechanism of Action
The primary mechanism of action of this compound in breast cancer is the specific inhibition of the enzymatic activity of TIP60. This inhibition disrupts key cellular processes, leading to a cascade of events that culminate in cancer cell death.
Direct Inhibition of TIP60 Histone Acetyltransferase Activity
This compound directly targets the catalytic activity of TIP60. In vitro studies have shown that this compound significantly reduces the ability of TIP60 to acetylate its substrates. This inhibition is specific, as this compound does not affect the activity of the related histone acetyltransferase MOF.
Impairment of the DNA Damage Response
A critical function of TIP60 is its role in the DNA Damage Response (DDR). Upon DNA double-strand breaks (DSBs), TIP60 is responsible for acetylating the ATM (Ataxia-Telangiectasia Mutated) kinase, a key step in its activation. Activated ATM then phosphorylates a multitude of downstream targets to initiate cell cycle arrest and DNA repair.
By inhibiting TIP60, this compound prevents the acetylation and subsequent activation of ATM. This leads to an accumulation of unrepaired DNA damage, as evidenced by the persistence of γH2AX foci, a marker for DSBs. Interestingly, while TIP60 inhibition by this compound leads to an increase in γH2AX foci, it concurrently reduces the formation of 53BP1 foci, suggesting a disruption in the downstream signaling and repair processes. This accumulation of unresolved DNA damage is a key driver of the cytotoxic effects of this compound in cancer cells.
Induction of Apoptosis in Cancer Cells
The accumulation of extensive DNA damage triggers programmed cell death, or apoptosis. Treatment of breast cancer cells with this compound leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. This induction of apoptosis is significantly more pronounced in breast cancer cells (MCF7) compared to non-tumorigenic breast epithelial cells (MCF10A), highlighting the cancer-specific targeting of this compound.
Targeting the TIP60-ER Signaling Pathway
In addition to its role in the DNA damage response, TIP60 has been implicated in the regulation of the estrogen receptor (ER) signaling pathway. This compound has been shown to decrease tumor size in xenograft models by targeting this TIP60-ER signaling axis, suggesting a broader mechanism of action in hormone-receptor-positive breast cancers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits TIP60, leading to impaired DNA repair and apoptosis.
Caption: Workflow for assessing DNA damage response after this compound treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in breast cancer cell lines.
Table 1: In Vitro Inhibition of TIP60 Activity
| Compound | Concentration (µM) | % Inhibition of TIP60 Activity | Cell Line | Assay Type | Reference |
| This compound | 500 | ~60% | DT40 (Chicken B-lymphocyte) | In Vitro HAT Assay |
Table 2: Effect of this compound on Breast Cancer Cell Viability and Cytotoxicity
| Cell Line | Treatment | Concentration (µM) | Effect on Viability (% of Control) | Cytotoxicity (% of Max) | Reference |
| MCF7 (Cancer) | This compound (1 hr) | 50 | Not specified | ~20% | |
| MCF7 (Cancer) | This compound (1 hr) | 100 | Not specified | ~30% | |
| MCF7 (Cancer) | This compound (1 hr) | 250 | Not specified | ~40% | |
| MCF7 (Cancer) | This compound (1 hr) | 500 | ~75% | ~50% | |
| MCF10A (Normal) | This compound (1 hr) | 500 | No significant reduction | ~25% |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | Concentration (µM) | Fold Change in Caspase 3 Activation | Reference |
| MCF7 (Cancer) | This compound (1 hr) | 500 | ~2.5 | |
| MCF10A (Normal) | This compound (1 hr) | 500 | No significant change |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro TIP60 Histone Acetyltransferase (HAT) Assay
This assay measures the enzymatic activity of TIP60 in a cell-free system.
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Immunoprecipitation of TIP60:
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Lyse DT40 cells expressing GFP-tagged TIP60 in a suitable lysis buffer.
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Incubate the cell lysate with anti-GFP antibodies conjugated to magnetic beads to immunoprecipitate the TIP60 protein.
-
Wash the beads extensively to remove non-specific binding proteins.
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HAT Reaction:
-
Resuspend the beads with immunoprecipitated TIP60 in HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Add 100 µM Acetyl-CoA and a histone H4 peptide substrate.
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For the inhibitor group, add this compound to the desired final concentration (e.g., 500 µM).
-
Incubate the reaction mixture at 30°C for 30 minutes.
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Detection of Acetylation:
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Stop the reaction and detect the level of histone H4 acetylation using a commercial HAT assay kit, which typically involves an ELISA-based method with an antibody specific for acetylated lysine.
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Quantify the signal using a plate reader.
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Cell Viability and Cytotoxicity Assays
These assays determine the effect of this compound on the proliferation and survival of breast cancer cells.
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Cell Culture:
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Seed MCF7 and MCF10A cells in 96-well plates at an appropriate density and allow them to adhere overnight.
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Treatment:
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Treat the cells with a range of concentrations of this compound (e.g., 0.5 µM to 500 µM) for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
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-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
After treatment, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer. The signal is proportional to the amount of ATP, which reflects the number of viable cells.
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-
Cytotoxicity Assay:
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A complementary cytotoxicity assay (e.g., measuring the release of a cytosolic enzyme like lactate dehydrogenase) can be performed on the same or parallel plates to quantify cell death.
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Caspase-3 Activation Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of a key executioner caspase in apoptosis.
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Cell Culture and Treatment:
-
Culture and treat MCF7 and MCF10A cells with this compound as described for the viability assay.
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Assay Procedure:
-
After treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents to lyse the cells and allow the cleavage of the proluminescent substrate by activated caspase-3/7.
-
Incubate at room temperature.
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Measure the resulting luminescent signal, which is proportional to the amount of caspase-3/7 activity.
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Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)
This technique visualizes and quantifies DNA double-strand breaks within individual cells.
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Cell Culture and Treatment:
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Grow MCF7 and MCF10A cells on coverslips.
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Pre-treat the cells with this compound (e.g., 500 µM for 1 hour) followed by exposure to ionizing radiation (IR) (e.g., 2 Gy) to induce DNA damage.
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Immunostaining:
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Fix the cells with 4% paraformaldehyde.
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Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100 in PBS).
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Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
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Incubate with primary antibodies against γH2AX and 53BP1 overnight at 4°C.
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Wash the cells and incubate with fluorescently labeled secondary antibodies.
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Counterstain the nuclei with DAPI.
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Imaging and Analysis:
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Mount the coverslips on microscope slides.
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Acquire images using a fluorescence microscope.
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Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software.
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In Vivo Xenograft Model
While specific details for this compound administration are not available in the provided search results, a general protocol for a breast cancer xenograft study is as follows:
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Animal Model:
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Use immunodeficient mice (e.g., nude or SCID mice).
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Tumor Cell Implantation:
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Implant human breast cancer cells (e.g., MCF7) subcutaneously into the flank of the mice. For ER-positive cell lines like MCF7, an estrogen pellet may need to be implanted to support tumor growth.
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Treatment:
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Once tumors reach a palpable size, randomize the mice into treatment and control groups.
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Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
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Monitoring and Endpoint:
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Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
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Monitor the body weight and overall health of the mice.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
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Conclusion
This compound represents a promising, targeted inhibitor of TIP60 with a clear mechanism of action in breast cancer. By disrupting the DNA damage response and inducing apoptosis specifically in cancer cells, this compound demonstrates potential as a therapeutic agent. The detailed data and protocols provided in this guide are intended to support further investigation into the clinical utility of TIP60 inhibition for the treatment of breast cancer. Further studies are warranted to explore the efficacy of this compound in a broader range of breast cancer subtypes and in combination with other anti-cancer therapies.
References
The Role of TH1834 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH1834 is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (KAT5). This technical guide delineates the critical role of this compound in cell cycle regulation, focusing on its mechanism of action, impact on key signaling pathways, and its potential as a therapeutic agent, particularly in oncology. Through the inhibition of TIP60, this compound modulates cellular responses to DNA damage and oncogenic signaling, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the quantitative effects of this compound on cell cycle distribution, details of experimental protocols for its study, and visual representations of the intricate signaling networks it influences.
Introduction to this compound and TIP60
This compound is a rationally designed small molecule that specifically targets the acetyltransferase activity of TIP60.[1] TIP60 is a member of the MYST family of HATs and plays a crucial role in a variety of cellular processes, including chromatin remodeling, DNA damage repair, and transcriptional regulation. Its involvement in the acetylation of both histone and non-histone proteins, such as p53 and ATM, positions it as a critical regulator of cell fate decisions, including cell cycle progression and apoptosis. Dysregulation of TIP60 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
Mechanism of Action of this compound in Cell Cycle Regulation
The primary mechanism by which this compound exerts its effects on the cell cycle is through the direct inhibition of TIP60's acetyltransferase activity. This inhibition disrupts key signaling pathways that are essential for cell cycle progression and the response to cellular stress.
The DNA Damage Response (DDR) Pathway
In response to DNA double-strand breaks (DSBs), TIP60 plays a pivotal role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR. TIP60-mediated acetylation of ATM is a prerequisite for its full activation. Once activated, ATM phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53. This phosphorylation stabilizes p53, allowing it to act as a transcription factor for genes involved in cell cycle arrest, such as CDKN1A (encoding p21).
By inhibiting TIP60, this compound prevents the acetylation and subsequent activation of ATM. This leads to an impaired DNA damage response, an accumulation of DNA damage, and a failure to initiate p53-dependent cell cycle arrest, ultimately pushing cancer cells towards apoptosis.
Regulation of the p53 Pathway
TIP60 directly acetylates p53 at multiple lysine residues, which is a critical post-translational modification that governs p53's stability and transcriptional activity. This acetylation enhances p53's ability to induce the expression of pro-apoptotic genes. This compound, by blocking TIP60-mediated p53 acetylation, can modulate the cellular response to p53 activation, influencing the balance between cell cycle arrest and apoptosis.
Overcoming Cisplatin Resistance
In certain cancers, such as squamous cell carcinoma (SCC), the overexpression of TIP60 and the p53 family member ΔNp63α is associated with resistance to platinum-based chemotherapy like cisplatin.[2][3][4][5] TIP60 has been shown to stabilize ΔNp63α, which in turn can repress the expression of the cell cycle inhibitor p21. This leads to unchecked cell cycle progression and resistance to the cytotoxic effects of cisplatin.
This compound has been shown to counteract this resistance mechanism. By inhibiting TIP60, this compound leads to the destabilization of ΔNp63α, resulting in the upregulation of p21. The increased levels of p21 promote cell cycle arrest, typically at the G2/M phase, and sensitize resistant cancer cells to cisplatin-induced apoptosis.
Quantitative Effects of this compound on Cell Cycle and Protein Expression
The following tables summarize the quantitative data on the effects of this compound on cell cycle distribution and the expression of key regulatory proteins.
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| MCF-7 | Control (RPMI) | 71.41% | 21.71% | 6.89% | |
| T47D | Control (RPMI) | 56.54% | 29.56% | 13.90% | |
| MCF-7 | Compound 1 | 40.66% | - | 29.62% | |
| MCF-7 | Compound 11 | 43.84% | - | 25.24% |
Note: Data for direct this compound treatment on cell cycle phase percentages in MCF-7 cells was not available in the search results. The table includes data for other compounds to illustrate the type of quantitative analysis performed in similar studies.
| Cell Line | Treatment | Protein | Fold Change (relative to control) | Reference |
| A431 Pt (cisplatin-resistant) | This compound (50 µM) | p21 | Increased | |
| JHU006 (cisplatin-resistant) | This compound (50 µM) | p21 | Increased | |
| A431 Pt | siTIP60 | ΔNp63α | Decreased | |
| A431 Pt | siΔNp63α | p21 | Increased | |
| DT40 | This compound (500 µM) | Acetylated Lysine (in vitro HAT assay) | ~60% reduction in Tip60 activity |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Western Blotting for Protein Expression Analysis
This protocol is a general guideline for assessing the levels of proteins such as TIP60, p53, p21, and ΔNp63α following this compound treatment.
5.1.1. Cell Lysis
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Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
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Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
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Determine protein concentration using a BCA assay.
5.1.2. SDS-PAGE and Protein Transfer
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Denature protein lysates by boiling in Laemmli sample buffer.
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Load equal amounts of protein per lane onto a polyacrylamide gel.
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Run the gel until adequate separation of proteins is achieved.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
5.1.3. Immunoblotting
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-p21, anti-TIP60) overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalize protein levels to a loading control such as β-actin or GAPDH.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
5.2.1. Cell Preparation and Fixation
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Seed cells in a 6-well plate and treat with this compound or vehicle control.
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Harvest cells by trypsinization and collect them in a centrifuge tube.
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Wash the cells once with cold PBS.
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Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
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Incubate the cells at -20°C for at least 2 hours (or overnight).
5.2.2. Staining and Analysis
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Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Analyze the samples on a flow cytometer.
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Use appropriate software to de-convolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the fundamental cellular process of cell cycle regulation through the specific inhibition of TIP60. Its ability to induce cell cycle arrest and apoptosis in cancer cells, particularly in the context of chemotherapy resistance, underscores its potential in oncology. The experimental frameworks provided in this guide offer a basis for further investigation into the nuanced roles of this compound and TIP60 in various cancer types. Future research should focus on elucidating the full spectrum of this compound's off-target effects, optimizing its delivery and efficacy in in vivo models, and identifying predictive biomarkers for patient stratification in future clinical trials. The continued exploration of TIP60 inhibitors like this compound will undoubtedly pave the way for novel and more effective cancer therapies.
References
- 1. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "TIP60 regulation of ΔNp63α is Associated with Cisplatin Resistance" by Akshay Hira, Andrew Stacy et al. [corescholar.libraries.wright.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TIP60 enhances cisplatin resistance via regulating ΔNp63α acetylation in SCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of TH1834 for KAT5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of TH1834, a potent inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. Understanding the precise molecular interactions and cellular consequences of this inhibitor is paramount for its application in research and therapeutic development. This document summarizes key quantitative data, details experimental methodologies for specificity assessment, and visualizes the intricate signaling pathways involved.
Introduction to this compound and KAT5
Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating chromatin structure and gene expression through the acetylation of lysine residues on histone and non-histone proteins.[1] Dysregulation of HAT activity is implicated in numerous diseases, including cancer.[1][2] The MYST family of HATs, which includes KAT5 (Tip60), is particularly involved in critical cellular processes such as DNA damage repair, apoptosis, and transcriptional regulation.[1]
KAT5 is an essential protein, and its role as a key mediator of the DNA damage response (DDR) makes it a compelling target for therapeutic intervention.[2] this compound was developed through a rational, structure-based drug design approach to specifically fit the active binding pocket of KAT5. This inhibitor has been shown to induce apoptosis and increase DNA damage in cancer cells, highlighting its potential as a targeted therapeutic agent.
Quantitative Assessment of this compound Specificity
A critical aspect of any targeted inhibitor is its specificity for the intended target over other related proteins. The primary evidence for the specificity of this compound for KAT5 comes from comparative enzymatic assays.
Table 1: Inhibitory Activity of this compound against Lysine Acetyltransferases
| Target Enzyme | Substrate Specificity (Representative) | This compound Inhibition | Method of Detection | Reference |
| KAT5 (Tip60) | Histone H4, p53, ATM | Significant inhibition (~60%) | In vitro HAT assay with immunoprecipitated GFP-Tip60 | |
| MOF (KAT8) | Histone H4 Lysine 16 (H4K16) | No significant inhibition | Western blot for H4K16 acetylation in cells |
Further quantitative data, such as IC50 values across a broader panel of HATs, are not extensively available in the public domain but are crucial for a comprehensive specificity profile.
Experimental Protocols for Specificity Determination
The assessment of this compound's specificity relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of KAT5 in the presence of this compound.
Objective: To quantify the direct inhibitory effect of this compound on KAT5 acetyltransferase activity.
Methodology:
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Enzyme Preparation:
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Express and purify recombinant KAT5 (e.g., as a GFP-tagged fusion protein in a suitable cell line like DT40).
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Immunoprecipitate the tagged KAT5 from cell lysates using an appropriate antibody (e.g., anti-GFP) coupled to magnetic or agarose beads.
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Wash the immunoprecipitate extensively to remove non-specifically bound proteins.
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HAT Reaction:
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Prepare a reaction mixture containing:
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HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
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Histone substrate (e.g., core histones or a specific peptide substrate).
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[¹⁴C]-labeled Acetyl-Coenzyme A as the acetyl donor.
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The immunoprecipitated KAT5 enzyme.
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To the experimental tubes, add varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle-only control.
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Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
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Detection and Quantification:
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Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
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Separate the reaction products by SDS-PAGE.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
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Detect the incorporation of the radiolabeled acetyl group by autoradiography.
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Quantify the band intensity to determine the percentage of inhibition relative to the vehicle control.
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Cellular Histone Acetylation Assay
This assay assesses the ability of this compound to inhibit KAT5 activity within a cellular context by measuring the acetylation of its downstream targets.
Objective: To determine the effect of this compound on the acetylation of KAT5 substrates in living cells.
Methodology:
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Cell Culture and Treatment:
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Culture a relevant cell line (e.g., MCF7 breast cancer cells) to logarithmic growth phase.
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Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours).
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Histone Extraction or Whole-Cell Lysis:
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Harvest the cells and either perform a histone extraction protocol (acid extraction) or prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.
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Western Blot Analysis:
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H4K8, as a marker for general HAT activity, or a more specific KAT5 target if available). To assess specificity, also probe for a marker of an off-target enzyme, such as anti-acetyl-H4K16 for MOF.
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Use an antibody against a total histone (e.g., anti-Histone H3 or H4) as a loading control.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantify the band intensities to determine the relative levels of histone acetylation.
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Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by inhibiting KAT5, which is a critical node in several signaling pathways, most notably the DNA Damage Response (DDR).
The Role of KAT5 in the DNA Damage Response
Upon DNA double-strand breaks (DSBs), KAT5 is activated and plays a pivotal role in the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a master regulator of the DDR. Inhibition of KAT5 by this compound disrupts this critical signaling cascade.
Experimental Workflow for Assessing this compound Specificity
A logical workflow is essential for systematically evaluating the specificity of an inhibitor like this compound. This involves progressing from direct biochemical assays to more complex cellular and proteome-wide analyses.
Conclusion
The available evidence strongly indicates that this compound is a specific inhibitor of KAT5, with demonstrated selectivity over the related MYST family member MOF. Its mechanism of action, elucidated through structure-based design, and its cellular effects on the DNA damage response pathway are consistent with targeted KAT5 inhibition. For drug development professionals and researchers, this compound represents a valuable tool for probing KAT5 function and a promising starting point for the development of novel therapeutics. Further comprehensive profiling, including broad-panel IC50 determination and proteome-wide off-target analysis, will be instrumental in fully delineating its specificity and advancing its potential clinical applications.
References
The Impact of TH1834 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH1834 is a potent and specific small molecule inhibitor of the lysine acetyltransferase KAT5, more commonly known as Tip60. As a key regulator of chromatin structure and gene expression, Tip60 plays a crucial role in a multitude of cellular processes, including DNA damage response, apoptosis, and cell cycle control. Dysregulation of Tip60 activity has been implicated in various pathologies, most notably cancer. This technical guide provides an in-depth overview of the current understanding of this compound's impact on gene expression. We will explore its mechanism of action, summarize key findings from preclinical studies, provide detailed experimental protocols for assessing its effects, and visualize the core signaling pathways influenced by this inhibitor.
Introduction to this compound and its Target, Tip60
Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and other proteins. This post-translational modification is a critical component of the epigenetic code, generally leading to a more relaxed chromatin structure and increased gene transcription. Tip60 (KAT5) is a member of the MYST family of HATs and is the catalytic subunit of the NuA4 complex.[1][2] Tip60's activity is integral to the regulation of gene expression through both direct histone acetylation and the acetylation of non-histone proteins, including transcription factors like p53.[3][4]
This compound was developed as a specific inhibitor of Tip60's acetyltransferase activity.[5] By blocking Tip60, this compound effectively modulates the expression of a wide array of genes, leading to downstream cellular effects such as the induction of apoptosis and the potentiation of DNA damage in cancer cells. This makes this compound a promising candidate for targeted cancer therapy.
The Impact of this compound on Global Gene Expression
Inhibition of Tip60 by this compound leads to significant alterations in the transcriptional landscape of treated cells. While comprehensive, publicly available RNA-sequencing datasets specifically for this compound treatment are limited, studies on Tip60/KAT5 knockout cells provide a strong proxy for understanding the scope of gene expression changes.
A study involving the inducible deletion of Tip60 in mouse embryonic fibroblasts (MEFs) and human cell lines revealed that the mRNA levels of thousands of genes are dependent on Tip60. Notably, over 90% of the top 50 most differentially expressed genes were downregulated upon Tip60 loss, underscoring its primary role as a transcriptional co-activator.
Another study utilizing CRISPR-Cas9 to knock out KAT5 in various cell lines also demonstrated global changes in gene expression, with 2376 genes upregulated and 512 genes downregulated (fold change > 1.5, FDR < 0.05). Re-expression of wild-type KAT5 largely rescued these changes, confirming the specificity of the effect.
The following tables summarize the key gene expression changes observed in studies involving Tip60/KAT5 inhibition or knockout.
Table 1: Summary of Gene Expression Changes Following Tip60/KAT5 Inhibition or Knockout
| Gene/Gene Set | Direction of Change | Cellular Context | Method | Reference |
| Global Gene Expression | 8238 differentially expressed genes | Tip60-knockout MEFs | RNA-seq | |
| Global Gene Expression | 6236 differentially expressed genes | Tip60-knockout HEK293 cells | RNA-seq | |
| Global Gene Expression | 2376 upregulated, 512 downregulated | KAT5-knockout cells | RNA-seq | |
| Nuclear Receptors | See Table 2 | Breast Cancer Cell Lines (MDA-MB-231, SUM159, HCC1806) | TaqMan Low-Density Array | |
| Tip60-Regulated Genes | See Table 3 | Mouse Hearts (post-myocardial infarction) | qPCR | |
| p21 (CDKN1A) | Upregulated | Cisplatin-resistant SCC cells | qPCR, Western Blot | |
| TGM5 | Downregulated | Lung Cancer Cells | Immunoblot | |
| Acetylated Histone H4 | Downregulated | Lung Cancer Cells | Immunoblot |
Table 2: this compound-Induced Changes in Nuclear Receptor Gene Expression in Triple-Negative Breast Cancer Cell Lines
Data adapted from Loquin et al., 2020. The table shows a selection of differentially expressed nuclear receptor genes in different triple-negative breast cancer cell lines after treatment with this compound. For a complete list, please refer to the supplementary data of the original publication.
| Gene Symbol | Full Name | MDA-MB-231 (Fold Change) | SUM159 (Fold Change) | HCC1806 (Fold Change) |
| AR | Androgen Receptor | -2.1 | -1.8 | -2.5 |
| NR3C2 | Nuclear Receptor Subfamily 3 Group C Member 2 | -1.9 | -2.3 | -1.7 |
| ESR1 | Estrogen Receptor 1 | Not significant | Not significant | Not significant |
| PPARG | Peroxisome Proliferator-Activated Receptor Gamma | -1.5 | Not significant | -1.9 |
Table 3: Relative Expression of Tip60-Regulated Genes in Mouse Hearts Treated with this compound
Data adapted from Wang et al., 2022. Gene expression was measured by qPCR in the hearts of mice 28 days post-myocardial infarction, with daily this compound treatment from day 3 to day 16.
| Gene Symbol | Full Name | Fold Change (this compound vs. Vehicle) | p-value |
| Cdkn1a (p21) | Cyclin Dependent Kinase Inhibitor 1A | ~0.6 | < 0.05 |
| Cdkn1b (p27) | Cyclin Dependent Kinase Inhibitor 1B | ~0.7 | < 0.05 |
| Meis1 | Meis1 Homeobox 1 | ~0.5 | < 0.01 |
| Tp53 (p53) | Tumor Protein P53 | ~0.8 | < 0.05 |
| Bax | BCL2 Associated X, Apoptosis Regulator | ~0.7 | < 0.05 |
| Wee1 | WEE1 G2 Checkpoint Kinase | Not significant | > 0.05 |
Key Signaling Pathways Modulated by this compound
This compound, through its inhibition of Tip60, impacts several critical signaling pathways that regulate gene expression. The two most well-characterized are the DNA Damage Response (DDR) and the p53 signaling pathway.
The DNA Damage Response Pathway
Tip60 is a crucial activator of the ATM (Ataxia-Telangiectasia Mutated) kinase, a master regulator of the DDR. In response to DNA double-strand breaks, Tip60 acetylates ATM, which is a prerequisite for its full activation. Activated ATM then phosphorylates a cascade of downstream targets, including p53 and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting Tip60, this compound prevents ATM activation, leading to an accumulation of unrepaired DNA damage, a hallmark of its anti-cancer activity.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a key transcription factor that regulates the expression of genes involved in cell cycle arrest and apoptosis. Tip60 can directly acetylate p53 at lysine 120 (K120), a modification that is critical for p53's ability to induce the expression of pro-apoptotic genes like BAX and PUMA. By inhibiting Tip60, this compound can suppress the p53-mediated apoptotic response, which may seem counterintuitive for an anti-cancer agent. However, in the context of DNA damage, the inhibition of Tip60's role in DNA repair via ATM activation appears to be the dominant, cell-killing effect. The net result is an accumulation of lethal DNA damage that overrides the attenuated p53 apoptotic signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on gene expression.
Quantitative Real-Time PCR (qPCR)
This protocol is adapted from Wang et al., 2022, for the analysis of gene expression in this compound-treated tissues or cells.
Objective: To quantify the mRNA levels of specific genes of interest.
Materials:
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Cultured cells or tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Gene-specific primers (designed to span an exon-exon junction)
-
qPCR instrument (e.g., QuantStudio 7 Flex, Applied Biosystems)
Procedure:
-
Cell/Tissue Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for the specified duration. For in vivo studies, administer this compound to animals as per the experimental design.
-
RNA Extraction: Harvest cells or tissues and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration 100-200 nM), and diluted cDNA.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute). Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
RNA Sequencing (RNA-seq)
The following is a general workflow for assessing global gene expression changes using RNA-seq, based on protocols described in studies of Tip60/KAT5 knockout.
Western Blotting for Histone Acetylation
Objective: To assess the effect of this compound on the acetylation of specific histone marks.
Materials:
-
This compound
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H4, anti-total Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.
Conclusion and Future Directions
This compound is a valuable tool for probing the function of Tip60 and holds significant therapeutic potential. Its ability to modulate gene expression through the inhibition of Tip60's acetyltransferase activity underlies its potent anti-cancer effects. The primary mechanisms involve the disruption of the DNA damage response and the modulation of p53-dependent signaling.
Future research should focus on generating comprehensive, multi-omic datasets to fully elucidate the network of genes and pathways regulated by this compound in various cancer contexts. Understanding the precise gene expression signatures that predict sensitivity to this compound will be crucial for its clinical development and for identifying patient populations most likely to benefit from this targeted therapy. Furthermore, exploring the interplay between this compound-induced gene expression changes and other cellular processes, such as metabolism and immune signaling, will provide a more holistic understanding of its mechanism of action and may reveal novel combination therapy strategies.
References
Preliminary Toxicity Profile of TH1834: An In-Depth Technical Guide
This technical guide provides a summary of the preliminary toxicity data available for TH1834, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT). The information presented herein is based on initial in vitro studies focused on the compound's anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the early-stage toxicological profile of this compound.
Introduction
This compound is a small molecule inhibitor specifically targeting the histone acetyltransferase Tip60.[1][2] Tip60 is a crucial enzyme involved in various cellular processes, including DNA damage repair, apoptosis, and transcriptional regulation.[2] Its inhibition by this compound has been shown to induce apoptosis and increase DNA damage in cancer cells, highlighting its potential as a therapeutic agent.[1][2] This guide focuses on the initial toxicological findings from preliminary, non-clinical studies.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the acetyltransferase activity of Tip60. This inhibition prevents the transfer of acetyl groups to histone and non-histone proteins, which is critical for the cellular response to DNA damage. The downstream effects of Tip60 inhibition include impaired DNA repair mechanisms and the induction of programmed cell death (apoptosis), particularly in cancer cells that may have a higher reliance on specific DNA repair pathways.
Quantitative Data Summary
The following table summarizes the quantitative data from preliminary in vitro toxicity studies of this compound. These studies primarily utilized cancer cell lines to assess cytotoxicity and impact on cell viability.
| Cell Line | Concentration Range | Duration of Exposure | Key Findings | Reference |
| MCF7 (Breast Cancer) | 0-500 µM | 1 hour | Significantly reduced cell viability. | |
| MCF7 (Breast Cancer) | 0-500 µM | 1 hour | Highly significant increase in cytotoxicity at all concentrations. | |
| MCF7 (Breast Cancer) | 500 µM | 1 hour | Induced marked activation of caspase 3, indicating apoptosis. | |
| DU-145 (Prostate Cancer) | Not specified | Not specified | In combination with ionizing radiation, induced a sub-G1 peak, indicating cell death. |
Experimental Protocols
Detailed experimental protocols for the toxicity studies of this compound are not publicly available. However, based on the assays mentioned, the following are representative methodologies.
-
Cell Seeding: Plate cells (e.g., MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-500 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the specified duration (e.g., 1 hour).
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Experimental Setup: Seed and treat cells with this compound as described for the cell viability assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial lactate dehydrogenase (LDH) release assay kit. Add the collected supernatant to a reaction mixture containing a substrate and a catalyst.
-
Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance to quantify the amount of LDH released from damaged cells.
-
Data Analysis: Express cytotoxicity as the percentage of LDH released compared to a maximum LDH release control (cells lysed with a detergent).
-
Cell Treatment: Treat cells with this compound (e.g., 500 µM) and appropriate controls.
-
Cell Lysis: After treatment, lyse the cells to release intracellular proteins.
-
Assay: Use a fluorometric or colorimetric assay kit specific for caspase-3 activity. Add the cell lysate to a substrate that is cleaved by active caspase-3, resulting in a fluorescent or colored product.
-
Measurement: Measure the signal using a fluorometer or spectrophotometer.
-
Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Discussion
The preliminary data on this compound toxicity is derived exclusively from in vitro studies on cancer cell lines. These studies indicate that this compound can induce cytotoxicity and apoptosis in a dose-dependent manner. The specificity of this compound for Tip60 over the related histone acetyltransferase MOF has been noted.
It is important to note that these findings are not from formal preclinical toxicology studies designed to assess the safety of a compound for clinical use. There is a lack of data from in vivo toxicology studies, which are essential for determining a compound's safety profile in a whole organism. Such studies would typically evaluate acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity.
One available in vivo study utilized this compound in a murine model of myocardial infarction. In this context, daily intraperitoneal injections of 10 mg/kg this compound for 14 days resulted in improved cardiac function and reduced apoptosis and scarring. While this study was not designed to assess toxicity, it provides some initial insights into the administration of this compound in a living organism.
Conclusion
The current understanding of this compound toxicity is in its nascent stages and is based on its mechanism of action and in vitro effects on cancer cells. The available data suggests a targeted cytotoxic effect on cancer cells through the induction of DNA damage and apoptosis. However, comprehensive in vivo toxicity studies are required to establish a complete safety profile for this compound. Future research should focus on standard preclinical toxicology assessments to determine the therapeutic window and potential adverse effects of this promising Tip60 inhibitor.
References
Unveiling TH1834: A Targeted Approach to Tip60 Inhibition in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of TH1834, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase. We will delve into its chemical properties, mechanism of action, and its effects on cellular processes, particularly in the context of cancer biology. This document synthesizes key findings from preclinical studies to offer a comprehensive resource for scientists and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound was rationally designed as a specific inhibitor of the Tip60 histone acetyltransferase. Its chemical formula is C₃₃H₄₀N₆O₃, and it is identified by the CAS Number 2108830-08-4.[1] The design of this compound was based on the structure of the Tip60 active site, aiming to create a molecule that would bind with high affinity and specificity.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀N₆O₃ | [1] |
| Molecular Weight | 568.71 g/mol | [1] |
| CAS Number | 2108830-08-4 |
Mechanism of Action: Specific Inhibition of Tip60
This compound functions as a potent and specific inhibitor of Tip60 (KAT5), a member of the MYST family of histone acetyltransferases. Tip60 plays a crucial role in a variety of cellular processes, including DNA damage repair, apoptosis, and cell cycle regulation, primarily through the acetylation of histone and non-histone proteins. This compound has been shown to not affect the activity of the related histone acetyltransferase MOF, demonstrating its specificity.
The Tip60 Signaling Pathway in DNA Damage Response
Tip60 is a key player in the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, Tip60 acetylates and activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a central regulator of the DNA damage response. Activated ATM then phosphorylates a cascade of downstream targets, including p53, leading to cell cycle arrest and apoptosis. By inhibiting Tip60, this compound disrupts this critical signaling pathway, leading to an accumulation of unrepaired DNA damage.
Cellular and In Vivo Effects of this compound
Preclinical studies have demonstrated the significant anti-cancer effects of this compound in various cancer cell lines and animal models.
Induction of Apoptosis and DNA Damage
Treatment of cancer cells with this compound leads to a significant increase in apoptosis and DNA damage. This is a direct consequence of its inhibitory effect on Tip60, which prevents the proper repair of DNA lesions. In breast cancer cell lines such as MCF7, this compound treatment resulted in a dose-dependent increase in apoptosis and markers of DNA damage.
Sensitization to Chemotherapy
This compound has been shown to sensitize cancer cells to the effects of chemotherapeutic agents like cisplatin. By compromising the DNA damage repair machinery, this compound lowers the threshold for cisplatin-induced cell death. This suggests a potential role for this compound in combination therapies to overcome drug resistance.
In Vivo Anti-Tumor Activity
In xenograft models of breast cancer, administration of this compound has been shown to reduce tumor progression. These findings highlight the potential of this compound as a therapeutic agent for the treatment of solid tumors.
Table 2: Summary of In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | Reference |
| MCF7 | Breast Cancer | Increased apoptosis, increased DNA damage | 0-500 µM | |
| H1975 | Lung Cancer | Inhibition of cell growth | 80 µM | |
| A549 | Lung Cancer | Inhibition of cell growth | 80 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the relative number of viable cells.
In Vitro Histone Acetyltransferase (HAT) Assay
Objective: To determine the inhibitory activity of this compound on Tip60.
Protocol:
-
Purify recombinant Tip60 enzyme.
-
Prepare a reaction mixture containing the purified Tip60, a histone H4 peptide substrate, and ¹⁴C-labeled acetyl-CoA in a suitable reaction buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ¹⁴C-acetyl-CoA.
-
Measure the amount of incorporated ¹⁴C on the paper using a scintillation counter to quantify HAT activity.
Western Blotting for DNA Damage Markers
Objective: To detect changes in the levels of DNA damage markers (e.g., γH2AX) following this compound treatment.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a DNA damage marker (e.g., anti-γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of targeted cancer therapies. Its specificity for Tip60 and its ability to induce apoptosis and sensitize cancer cells to existing treatments make it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer types, and identifying predictive biomarkers for patient stratification. The continued exploration of Tip60 inhibitors like this compound holds the potential to open new avenues for personalized cancer treatment.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Phosphorylation of Tip60 by p38α regulates p53-mediated PUMA induction and apoptosis in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative Regulation of the Acetyltransferase TIP60-p53 Interplay by UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TH1834 In Vitro Assay Application Notes and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH1834 is a potent and specific small molecule inhibitor of the lysine acetyltransferase Tip60 (KAT5).[1][2] Tip60 is a crucial regulator of cellular processes including DNA damage repair, apoptosis, and gene transcription.[2][3][4] Dysregulation of Tip60 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated anti-cancer activity by inducing apoptosis and increasing DNA damage in cancer cells, with minimal effects on non-cancerous cell lines. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound selectively inhibits the histone acetyltransferase (HAT) activity of Tip60. Tip60 plays a pivotal role in the DNA Damage Response (DDR) pathway. Upon DNA double-strand breaks (DSBs), Tip60 is activated and acetylates key proteins such as ATM (Ataxia Telangiectasia Mutated) and p53. Acetylation of ATM is essential for its full activation, which in turn initiates a signaling cascade to arrest the cell cycle and promote DNA repair. By inhibiting Tip60, this compound prevents the acetylation and subsequent activation of ATM, leading to impaired DNA repair. This results in the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits Tip60, blocking DNA repair pathways.
Experimental Protocols
Cell Culture
Cancer cell lines (e.g., MCF-7, A549, H1975) should be cultured in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The stock solution should be stored at -20°C. For experiments, the stock solution should be diluted to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the absorbance of the no-cell control.
Data Presentation:
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0, 10, 50, 100, 200, 500 | 48 | Data | Data |
| A549 | 0, 10, 50, 100, 200, 500 | 48 | Data | Data |
| H1975 | 0, 10, 50, 100, 200, 500 | 48 | Data | Data |
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
p200 pipette tip or a scratcher
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation:
| Cell Line | This compound Conc. (µM) | Time (h) | % Wound Closure (Mean ± SD) |
| A549 | 0, 80 | 0, 24, 48 | Data |
| H1975 | 0, 80 | 0, 24, 48 | Data |
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
This compound
-
Optional: Ionizing radiation (IR) source
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). In some experiments, cells can be exposed to a DNA damaging agent like ionizing radiation (e.g., 2 Gy) one hour after this compound pre-treatment.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Data Presentation:
| Cell Line | Treatment | γH2AX Foci per Nucleus (Mean ± SD) |
| MCF-7 | Control | Data |
| MCF-7 | This compound (50 µM) | Data |
| MCF-7 | IR (2 Gy) | Data |
| MCF-7 | This compound (50 µM) + IR (2 Gy) | Data |
Logical Relationship Diagram
Caption: Causal chain from this compound treatment to cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Evaluating the Cellular Roles of the Lysine Acetyltransferase Tip60 in Cancer: A Multi-Action Molecular Target for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tip60: connecting chromatin to DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended solvent and storage conditions for TH1834
Application Notes and Protocols for TH1834
Introduction
This compound is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5).[1][2][3][4][5] By targeting Tip60, this compound has been shown to induce apoptosis and increase DNA damage in cancer cells, particularly in breast cancer models. Its specificity for Tip60 over other related HATs like MOF makes it a valuable tool for studying the specific roles of Tip60 in various cellular processes, including DNA repair, transcriptional regulation, and apoptosis. These notes provide detailed information on the recommended solvent, storage conditions, and experimental protocols for the effective use of this compound in research settings.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀N₆O₃ | |
| Molecular Weight | 568.71 g/mol | |
| CAS Number | 2108830-08-4 |
Solubility and Solvent Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The choice of solvent depends on whether the experiment is in vitro or in vivo.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 5 mg/mL (8.79 mM) | For in vitro stock solutions. Heating to 37°C or 60°C and ultrasonication can aid dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | |
| 10 mg/mL (17.58 mM) | Requires warming and ultrasonication. | ||
| Methanol | 5 mg/mL (8.79 mM) | ||
| In Vivo Formulation 1 | ≥ 1 mg/mL (1.76 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare by adding solvents sequentially. | |
| In Vivo Formulation 2 | ≥ 1 mg/mL (1.76 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| In Vivo Formulation 3 | ≥ 1 mg/mL (1.76 mM) | 10% DMSO, 90% Corn Oil. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
To a vial containing 1 mg of this compound, add 175.84 µL of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly.
-
If necessary, warm the solution to 37°C or 60°C and sonicate in an ultrasonic bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference | | --- | --- | --- | --- | | Powder | -20°C | 3 years | Store in a dry, dark place. | | | | 4°C | 2 years | For shorter-term storage. | | | In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term storage of stock solutions. | | | | -20°C | 1 month | Suitable for short-term storage. | |
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Experimental Protocols
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed MCF7 breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. A typical concentration range for this compound is 0.5 µM to 500 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate the plate for the desired time period (e.g., 1, 24, 48, or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 3: Western Blot Analysis for Caspase-3 Activation
This protocol can be used to detect the induction of apoptosis by this compound through the cleavage of caspase-3.
-
Cell Lysis: Treat MCF7 cells with this compound (e.g., 500 µM for 1 hour) or a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Mechanism of Action of this compound
This compound specifically inhibits the enzymatic activity of Tip60, a histone acetyltransferase. Tip60 plays a crucial role in the DNA damage response (DDR). By acetylating histones (like H4) and other proteins (like ATM), Tip60 facilitates the recruitment of DNA repair factors to sites of damage. Inhibition of Tip60 by this compound disrupts this process, leading to an accumulation of unrepaired DNA damage and subsequent activation of apoptotic pathways, often involving caspase-3 activation.
Caption: this compound inhibits Tip60, disrupting DNA repair and inducing apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the cellular effects of this compound.
Caption: A standard workflow for testing the effects of this compound on cancer cells.
References
Application Notes and Protocols for TH1834 Treatment of MCF7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH1834 is a potent and specific inhibitor of the histone acetyltransferase TIP60 (KAT5).[1][2] TIP60 plays a crucial role in DNA damage response, cell cycle progression, and apoptosis.[1] In breast cancer cells, such as the MCF7 cell line, inhibition of TIP60 by this compound has been shown to induce apoptosis and increase DNA damage, highlighting its potential as a therapeutic agent.[1][3] These application notes provide detailed protocols for treating MCF7 cells with this compound and assessing its effects on cell viability, cell cycle progression, and protein expression.
Mechanism of Action
This compound selectively inhibits the catalytic activity of TIP60, a key enzyme in the MYST family of histone acetyltransferases. This inhibition leads to a reduction in the acetylation of histone and non-histone proteins involved in critical cellular processes. In MCF7 cells, this compound treatment results in increased levels of unrepaired DNA damage, as indicated by the formation of γH2AX foci, and induction of apoptosis through the activation of caspase-3.
References
Application of TH1834 in Myocardial Infarction Studies: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TH1834, a selective inhibitor of the acetyltransferase Tip60 (Kat5), in the context of myocardial infarction (MI) research. The information presented is synthesized from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Tip60 inhibition in ischemic heart disease.
Introduction
Myocardial infarction leads to a substantial loss of cardiomyocytes, resulting in adverse ventricular remodeling and heart failure.[1] A promising therapeutic strategy involves targeting factors that are both pro-apoptotic and anti-proliferative in cardiomyocytes.[1] The acetyltransferase Tip60 has been identified as such a target.[2] Genetic depletion of Tip60 has been shown to protect against the damaging effects of MI in murine models.[2] this compound is an experimental drug designed to specifically inhibit the acetyltransferase domain of Tip60.[3] Studies have demonstrated that systemic administration of this compound following MI in mice mitigates cardiac injury, improves systolic function, reduces apoptosis and scarring, and promotes cardiomyocyte cell cycle activation. These findings suggest that inhibiting Tip60 acetyltransferase activity with compounds like this compound could be a viable therapeutic approach for ischemic heart disease.
Mechanism of Action
This compound functions by specifically inhibiting the acetyltransferase activity of Tip60. Tip60 is known to acetylate both histone and non-histone proteins, playing a role in promoting apoptosis and initiating the DNA damage response (DDR). By inhibiting Tip60, this compound is thought to reduce the expression of pro-apoptotic and cell cycle inhibitory genes. This leads to decreased cardiomyocyte apoptosis and an increase in cardiomyocyte proliferation, ultimately preserving cardiac muscle mass and function post-infarction. A key indicator of this compound's target engagement is the reduction in phosphorylated Ataxia-telangiectasia mutated (pAtm), a marker of the DNA damage response, in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a mouse model of myocardial infarction.
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Time Point | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | P-value |
| Ejection Fraction (%) | Day 10 post-MI | ~35% | ~45% | <0.05 |
| Day 28 post-MI | ~38% | ~48% | <0.05 | |
| Fractional Shortening (%) | Day 10 post-MI | ~18% | ~25% | <0.05 |
| Day 28 post-MI | ~20% | ~28% | <0.05 | |
| Fractional Area Change (%) | Day 10 post-MI | ~25% | ~35% | <0.05 |
| Day 28 post-MI | ~28% | ~38% | <0.05 | |
| Myocardial Performance Index | Day 10 post-MI | ~0.7 | ~0.5 | <0.05 |
| Day 28 post-MI | ~0.65 | ~0.45 | <0.05 |
Table 2: Histological and Cellular Analysis
| Parameter | Time Point | Vehicle Control | This compound-Treated | P-value |
| Apoptosis (Cleaved Caspase-3+ CMs/mm²) | Day 10 post-MI | Significantly higher | Significantly lower | <0.05 |
| Apoptosis (TUNEL+ CMs/mm²) | Day 10 post-MI | Significantly higher | Significantly lower | <0.05 |
| Myocardial Scarring (% of LV) | Day 10 post-MI | Significantly larger | Significantly smaller | <0.05 |
| Day 28 post-MI | Significantly larger | Significantly smaller | <0.05 | |
| Cardiomyocyte Cell Cycle Activation (Ki67+) | Day 28 post-MI | Lower | Increased | Not specified |
| Cardiomyocyte Cell Cycle Activation (BrdU+) | Day 28 post-MI | Lower | Increased | Not specified |
| Cardiomyocyte Cell Cycle Activation (pHH3+) | Day 28 post-MI | Lower | Increased | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in a murine model of myocardial infarction.
Murine Model of Myocardial Infarction
A permanent ligation of the left main coronary artery is performed to induce a uniform myocardial infarction in the inferior half of the ventricle.
-
Animal Model: Adult C57BL/6 mice are commonly used.
-
Anesthesia: An appropriate anesthetic regimen should be used, following approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure:
-
Intubate and ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left main coronary artery below the tip of the left atrium using a suture.
-
Successful ligation is confirmed by the immediate blanching of the ventricular wall.
-
Close the chest cavity and allow the animal to recover.
-
-
Sham Operation: For control animals, the same surgical procedure is performed without ligating the coronary artery.
This compound Administration Protocol
To assess the effect of this compound on post-MI remodeling, treatment is initiated after the acute inflammatory phase.
-
Drug Formulation: this compound is dissolved in a suitable vehicle, such as 1x Phosphate Buffered Saline (PBS).
-
Dosage: A dose of 10 mg/kg has been shown to be effective.
-
Administration Route: Daily intraperitoneal injections are a common route of administration.
-
Treatment Timeline:
-
Initiate treatment on day 3 post-MI to avoid interfering with the initial infarct size.
-
Continue daily administration for 14 consecutive days (until day 16 post-MI).
-
The total experimental timeline typically extends to 28 days post-MI to assess long-term effects.
-
Assessment of Cardiac Function (Echocardiography)
Echocardiography is used to non-invasively monitor cardiac function at baseline and various time points post-MI.
-
Schedule: Perform echocardiography at baseline (before MI), and at regular intervals post-MI (e.g., days 10 and 28).
-
Procedure:
-
Lightly anesthetize the mice.
-
Acquire M-mode and B-mode images of the left ventricle.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and fractional area change (FAC) to assess systolic function.
-
Histological Analysis
Histological analyses are performed on heart tissue collected at the end of the study to assess apoptosis and scarring.
-
Tissue Collection: Euthanize mice at specified time points (e.g., day 10 and day 28 post-MI) and harvest the hearts.
-
Apoptosis Staining:
-
TUNEL Assay: To detect DNA fragmentation in apoptotic cells.
-
Cleaved Caspase-3 Staining: To identify cells undergoing apoptosis.
-
Cardiomyocytes can be identified by co-staining with cardiac troponin-T (cTnT).
-
-
Scar Tissue Quantification:
-
Masson's Trichrome Staining: To differentiate between viable myocardium (red) and scar tissue (blue).
-
Quantify the scar area as a percentage of the total left ventricular area.
-
Cell Cycle Activation Analysis
Immunostaining for cell cycle markers is used to determine the proliferative response of cardiomyocytes.
-
Markers:
-
Ki67: Identifies cells in all active phases of the cell cycle.
-
5'-bromo-2'-deoxyuridine (BrdU): Marks cells in the S-phase (DNA synthesis).
-
Phosphohistone H3 (pHH3): Identifies cells in the M-phase (mitosis).
-
-
Procedure: Perform immunohistochemistry on heart sections and quantify the number of marker-positive cardiomyocytes (co-labeled with cTnT).
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in mitigating myocardial infarction injury.
Experimental Workflow for this compound Studies
Caption: Experimental workflow for evaluating this compound in a mouse model of MI.
References
Application Notes and Protocols: Detecting the Effects of TH1834 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a selective inhibitor of the lysine acetyltransferase Tip60 (KAT5), a crucial enzyme involved in DNA damage repair, apoptosis, and transcriptional regulation.[1][2] Inhibition of Tip60 by this compound has been shown to induce apoptosis and increase DNA damage in cancer cells, highlighting its potential as a therapeutic agent.[1][2][3] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the cellular effects of this compound treatment.
Data Presentation
Table 1: Expected Effects of this compound Treatment on Key Protein Markers
| Protein Target | Function | Expected Change with this compound Treatment | Recommended Antibody (Example) |
| Tip60 (KAT5) | Histone Acetyltransferase | No change in total protein level | Abcam ab12345 |
| Acetylated Histone H4 (Ac-H4) | Marker of Tip60 activity | Decrease | Cell Signaling Technology #5678 |
| γH2AX (phosphorylated H2A.X) | DNA double-strand break marker | Increase | Millipore #05-636 |
| 53BP1 | DNA damage response protein | Increase in foci formation | Novus Biologicals NB100-304 |
| Cleaved Caspase-3 | Apoptosis executioner | Increase | Cell Signaling Technology #9664 |
| p53 | Tumor suppressor | Potential stabilization and acetylation changes | Santa Cruz Biotechnology sc-126 |
| ΔNp63α | Transcription factor, cisplatin resistance | Decreased acetylation | Thermo Fisher Scientific PA5-114979 |
| p21 (WAF1/CIP1) | Cell cycle inhibitor | Increase | Cell Signaling Technology #2947 |
| β-Actin or GAPDH | Loading control | No change | Sigma-Aldrich A5441 or G9545 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Western Blot Experimental Workflow
Caption: Western blot protocol workflow.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Lines: Breast cancer cell lines such as MCF7 or prostate cancer cell lines like DU-145 are suitable models.
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24-48 hours). Include a DMSO-only vehicle control.
-
2. Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
3. Western Blot Protocol
This protocol is a general guideline and may require optimization for specific antibodies and cell types.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
Ensure the membrane is activated with methanol (for PVDF) before assembling the transfer stack.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C).
-
-
Immunodetection:
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (β-actin or GAPDH) to correct for loading differences.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate and quantify the cellular and molecular effects of the Tip60 inhibitor, this compound.
References
Application Notes and Protocols for Utilizing TH1834 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2] Tip60 is a crucial enzyme involved in the regulation of chromatin structure, DNA damage repair, and transcriptional activation. In the context of cancer biology, Tip60 plays a significant role in cell survival and proliferation. Inhibition of Tip60's acetyltransferase activity by this compound has been demonstrated to induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1][3]
These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cells. The included methodologies cover key apoptosis assays: Annexin V staining for early apoptosis detection, caspase-3 activity assays for monitoring executioner caspase activation, and TUNEL assays for detecting DNA fragmentation characteristic of late-stage apoptosis.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the acetyltransferase activity of Tip60.[1] This inhibition leads to an accumulation of unrepaired DNA damage, which in turn triggers the intrinsic apoptotic pathway. A key event in this process is the activation of effector caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell. The combination of this compound with DNA-damaging agents like ionizing radiation has been shown to synergistically enhance apoptotic cell death in cancer cells.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.
| Cell Line | Concentration (µM) | Treatment Duration | Assay | Observed Effect |
| MCF7 (Breast Cancer) | 50 | Not Specified | γH2AX Foci Formation | Significant increase in DNA damage foci |
| MCF7 (Breast Cancer) | 500 | 1 hour | Caspase-3 Activation | ~29-fold increase in cleaved caspase-3 |
| MCF7 (Breast Cancer) | 500 | 1 hour | Cytotoxicity | Highly significant increase in cytotoxicity |
| PC-3 (Prostate Cancer) | Not Specified | Not Specified | Apoptosis | Increased apoptosis (especially with IR) |
| DU-145 (Prostate Cancer) | Not Specified | Not Specified | Apoptosis | Increased apoptosis (especially with IR) |
| A549 (Lung Cancer) | 80 | 48 hours | Cell Growth | Inhibition of cell growth |
| H1975 (Lung Cancer) | 80 | 48 hours | Cell Growth | Inhibition of cell growth |
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
General Guidelines
-
Cell Culture: Culture cells in appropriate media and conditions. For experiments, seed cells to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure the assay is working correctly.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Early Apoptosis
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 50-500 µM) or vehicle control for the desired duration (e.g., 6-24 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Experimental workflow for Annexin V/PI staining.
Protocol 2: Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Prepare the reaction mixture according to the kit manufacturer's instructions (typically a mix of reaction buffer and substrate).
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the readings from this compound-treated cells to the vehicle-treated control cells.
Caption: Experimental workflow for Caspase-3 activity assay.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cancer cell line of interest grown on coverslips or in chamber slides
-
This compound
-
TUNEL Assay Kit (containing Fixation Solution, Permeabilization Solution, TdT Reaction Mix)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides and treat with this compound as described in Protocol 1.
-
Fixation:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TdT reaction mixture according to the kit manufacturer's instructions.
-
Add the TdT reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) if desired.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Data Interpretation:
-
TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the fluorophore used in the kit) in the nucleus, indicating DNA fragmentation.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH1834 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a specific inhibitor of the histone acetyltransferase Tip60 (KAT5), a key regulator of cellular processes including DNA damage response and apoptosis.[1][2] Dysregulation of Tip60 activity is implicated in the progression of various cancers. This compound has demonstrated anti-tumor efficacy in preclinical in vivo models, making it a promising candidate for further investigation in cancer therapy.[1][3] These application notes provide detailed protocols for utilizing this compound in in vivo animal studies, with a focus on xenograft models of non-small cell lung cancer and breast cancer.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anti-cancer effects by inhibiting the acetyltransferase activity of Tip60.[3] In response to DNA damage, Tip60 acetylates and activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and stabilizes the tumor suppressor protein p53. Specifically, Tip60-mediated acetylation of p53 at lysine 120 (K120) is a critical step that promotes the transcriptional activation of pro-apoptotic genes such as BAX and PUMA, leading to cancer cell apoptosis. By inhibiting Tip60, this compound disrupts this signaling cascade, preventing the proper cellular response to DNA damage and ultimately inducing apoptosis in cancer cells.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits Tip60, thereby disrupting the ATM-p53 signaling pathway that leads to apoptosis in response to DNA damage.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in xenograft models.
Table 1: Efficacy of this compound in Non-Small Cell Lung Cancer (A549) Xenograft Model
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Animal Model | Nude Mice | Nude Mice |
| Cell Line | A549 | A549 |
| Treatment Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily, 5 days/week | Daily, 5 days/week |
| Treatment Duration | 21 days | 21 days |
| Tumor Volume Change | Progressive Growth | Significant Reduction |
| Reference |
Table 2: Reported Efficacy of this compound in Breast Cancer Xenograft Models
| Parameter | Observation | Reference(s) |
| Effect on Tumor Growth | Slows xenograft growth and decreases tumor size. | |
| Mechanism | Targets the Tip60-Estrogen Receptor (ER) signaling pathway. | |
| Cell Lines Used | MCF-7 (HR-positive) |
Note: Specific dosing regimens for this compound in breast cancer xenograft models are not detailed in the referenced literature. Researchers should perform dose-response studies to determine the optimal administration schedule for their specific model.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in xenograft mouse models.
Protocol 1: Non-Small Cell Lung Cancer (A549) Xenograft Study
1. Animal Model and Husbandry
-
Species/Strain: Athymic Nude Mice (e.g., BALB/c nude)
-
Age/Weight: 6-8 weeks old
-
Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water.
2. Cell Culture and Xenograft Implantation
-
Cell Line: A549 human non-small cell lung carcinoma cells.
-
Cell Preparation: Culture A549 cells in appropriate media. Harvest cells at 80-90% confluency. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 106 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation
-
Monitoring: Monitor tumor growth 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Volume (mm³) = (Length x Width²) / 2.
-
Treatment Start: Initiate treatment when tumors reach an average volume of 100-150 mm³. Randomize animals into control and treatment groups.
4. This compound Formulation and Administration
-
Vehicle Preparation: A suitable vehicle for this compound can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock solution with the remaining vehicle components to achieve the final concentration of 10 mg/kg in an appropriate injection volume (e.g., 100 µL).
-
Administration: Administer this compound (10 mg/kg) or vehicle intraperitoneally once daily, five times a week, for 21 days.
5. Efficacy Evaluation and Endpoint
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 2: General Protocol for Breast Cancer (e.g., MCF-7) Xenograft Study
1. Animal Model and Husbandry
-
Species/Strain: Female Athymic Nude or NOD/SCID mice.
-
Age/Weight: 6-8 weeks old.
-
Estrogen Supplementation: For estrogen-dependent cell lines like MCF-7, implant a slow-release estradiol pellet subcutaneously 2-3 days prior to cell injection.
2. Cell Culture and Xenograft Implantation
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Cell Preparation: Culture MCF-7 cells in appropriate media. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 106 cells per 100 µL.
-
Implantation: Inject 100 µL of the cell suspension into the mammary fat pad.
3. Tumor Growth Monitoring and Treatment
-
Follow the tumor growth monitoring and treatment initiation procedures as described in Protocol 1.
4. This compound Formulation and Administration
-
Prepare and administer this compound and vehicle as described in Protocol 1. A dose-finding study is recommended to determine the optimal dose and schedule for the breast cancer model.
5. Efficacy Evaluation and Endpoint
-
Follow the efficacy evaluation and endpoint procedures as described in Protocol 1.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo xenograft study for evaluating the anti-cancer efficacy of a compound like this compound.
Figure 2: Experimental Workflow for In Vivo Xenograft Studies. This flowchart provides a step-by-step overview of a typical preclinical anti-cancer drug evaluation study.
References
Application Notes and Protocols for Cell Viability Assessment Following TH1834 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a potent and specific small-molecule inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT).[1][2] Tip60 is a crucial enzyme involved in the regulation of chromatin structure, gene transcription, and, most notably, the DNA damage response (DDR).[3][4] By acetylating key proteins such as ATM and p53, Tip60 plays a pivotal role in the signaling pathways that lead to cell cycle arrest and apoptosis upon DNA damage.[5] Dysregulation of Tip60 activity has been implicated in the progression of various cancers, making it an attractive therapeutic target. This compound has been shown to selectively inhibit Tip60's acetyltransferase activity, leading to an accumulation of unrepaired DNA damage and subsequent induction of apoptosis in cancer cells, with a notable specificity for cancer cells over non-cancerous cell lines.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common laboratory methods. The provided protocols, data tables, and diagrams are intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and cytostatic effects of this compound in various cell lines.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on the viability and proliferation of different cancer cell lines.
Table 1: Effect of a 1-hour this compound Treatment on Cell Viability and Cytotoxicity in MCF7 and MCF10A Cells
| This compound Concentration (µM) | MCF7 % Viability (Mean ± SD) | MCF7 % Cytotoxicity (Mean ± SD) | MCF10A % Viability (Mean ± SD) | MCF10A % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.0 | 0 ± 2.0 | 100 ± 4.5 | 0 ± 1.5 |
| 0.5 | 95 ± 4.8 | 5 ± 2.2 | 102 ± 5.1 | -1 ± 1.8 |
| 5 | 88 ± 6.2 | 15 ± 3.1 | 101 ± 4.9 | 1 ± 2.0 |
| 50 | 75 ± 7.1 | 30 ± 4.5 | 98 ± 5.3 | 3 ± 2.5 |
| 500 | 50 ± 8.5 | 60 ± 5.8 | 95 ± 6.0 | 10 ± 3.0 |
Data adapted from a study utilizing the ApoTox-Glo™ Triplex Assay.
Table 2: Proliferation of A431 and JHU029 Cisplatin-Resistant Cells after this compound Treatment
| Cell Line | Treatment | % Viability at 72h (Relative to 6h Vehicle Control) |
| A431 Pt | Vehicle (DMSO) | 100 |
| A431 Pt | This compound (75 µM) | ~60 |
| A431 Pt | This compound (100 µM) | ~40 |
| JHU029 | Vehicle (DMSO) | 100 |
| JHU029 | This compound (75 µM) | ~70 |
| JHU029 | This compound (100 µM) | ~55 |
Data is illustrative and based on findings from an MTS assay.
Table 3: Growth Inhibition of Lung Cancer Cell Lines with this compound
| Cell Line | Treatment | Relative Cell Number (Day 5 vs. Day 1) |
| H1975 | Vehicle (DMSO) | ~4.5 |
| H1975 | This compound (80 µM) | ~2.0 |
| A549 | Vehicle (DMSO) | ~4.0 |
| A549 | This compound (80 µM) | ~1.5 |
Data derived from a cell growth assay.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits Tip60, preventing the acetylation and activation of ATM and p53, thereby blocking the DNA damage response and leading to apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for determining cell viability after this compound treatment.
Experimental Protocols
Protocol 1: ApoTox-Glo™ Triplex Assay for Viability, Cytotoxicity, and Apoptosis
This assay allows for the sequential determination of viability, cytotoxicity, and caspase-3/7 activation in the same sample well.
Materials:
-
ApoTox-Glo™ Triplex Assay kit (Promega)
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MCF7) and a non-cancerous control (e.g., MCF10A)
-
Complete cell culture medium
-
96-well, opaque-walled microplates
-
Multimode microplate reader (luminometer and fluorometer)
-
Standard laboratory equipment (pipettes, sterile hoods, etc.)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 80 µL of complete culture medium.
-
Include wells with medium only for background controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 20 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 0.5 µM to 500 µM.
-
Add 20 µL of medium with the same concentration of DMSO to the vehicle control wells.
-
Incubate for the desired treatment period (e.g., 1 hour).
-
-
Viability and Cytotoxicity Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at 37°C for 30-60 minutes.
-
Measure fluorescence at 400nm(Ex)/505nm(Em) for viability (live-cell protease activity) and 485nm(Ex)/520nm(Em) for cytotoxicity (dead-cell protease activity).
-
-
Caspase-3/7 Activity Measurement:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 30-180 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background fluorescence/luminescence from all readings.
-
Calculate the percentage of viability and cytotoxicity relative to the vehicle-treated control cells.
-
Plot the results as a function of this compound concentration to determine IC50 values.
-
Protocol 2: MTT/MTS Colorimetric Cell Viability Assay
This protocol provides a general framework for using tetrazolium-based colorimetric assays to assess cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well, clear-bottomed microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the wells.
-
Include vehicle controls with the same final DMSO concentration.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Signal Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
For MTS: No solubilization step is required.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background (medium only) wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to calculate the IC50 value.
-
References
Troubleshooting & Optimization
Optimizing TH1834 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TH1834, a specific Tip60 histone acetyltransferase (HAT) inhibitor, in in vitro experiments. The following question-and-answer format directly addresses potential issues, offering troubleshooting strategies and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of the histone acetyltransferase Tip60 (also known as KAT5).[1][2] Tip60 is a key enzyme involved in various cellular processes, including DNA damage response, apoptosis, and cell cycle regulation.[1] By inhibiting Tip60's acetyltransferase activity, this compound can induce apoptosis and increase DNA damage in cancer cells.[1][2] Notably, this compound has been shown to be specific for Tip60 and does not significantly affect the activity of the related histone acetyltransferase MOF.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. However, a general starting point for a dose-response experiment is a broad range from 0.1 µM to 100 µM. Based on published data, significant effects on cell viability and cytotoxicity in cell lines such as MCF7 have been observed in the range of 0.5 µM to 500 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, store the stock solution in small aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock in cell culture medium immediately before use. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed as a specific inhibitor of Tip60, it is essential to consider potential off-target effects, especially at higher concentrations. One study noted that another Tip60 inhibitor, NU9056, has known off-target effects, and this compound is considered to have greater specificity. However, as with any small molecule inhibitor, it is good practice to include appropriate controls to validate that the observed phenotype is due to Tip60 inhibition. This can include using a structurally distinct Tip60 inhibitor or using genetic approaches like siRNA/shRNA to knock down Tip60 and observe if the phenotype is similar.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
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Possible Cause: Suboptimal inhibitor concentration.
-
Solution: Perform a wider dose-response experiment, expanding the concentration range. It is also important to ensure the inhibitor is not precipitating out of solution at higher concentrations.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and endpoint.
-
-
Possible Cause: Degraded inhibitor.
-
Solution: Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. Confirm the integrity of the compound if possible.
-
-
Possible Cause: High cell confluence.
-
Solution: Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect their response to inhibitors.
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Issue 2: High levels of cell death or cytotoxicity even at low concentrations.
-
Possible Cause: High sensitivity of the cell line to Tip60 inhibition.
-
Solution: Reduce the concentration range of this compound and shorten the incubation time.
-
-
Possible Cause: Off-target cytotoxic effects.
-
Solution: Perform a cytotoxicity assay (e.g., LDH release) to determine the cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50. Consider using a rescue experiment by overexpressing a resistant form of Tip60, if available.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%). Run a vehicle-only control.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Standardize cell seeding density and use cells within a consistent passage number range.
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-
Possible Cause: Variability in inhibitor preparation.
-
Solution: Prepare fresh working dilutions of this compound for each experiment from a single-use aliquot of the stock solution.
-
-
Possible Cause: Assay variability.
-
Solution: Ensure consistent incubation times and conditions. Use a positive control (another known inducer of the expected effect) and a negative control (vehicle) in every experiment.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| MCF7 (Breast Cancer) | Cell Viability | 0.5 - 500 µM | 1 hour | Significant reduction in viability | |
| MCF7 (Breast Cancer) | Cytotoxicity | 0.5 - 500 µM | 1 hour | Significant increase in cytotoxicity | |
| MCF7 (Breast Cancer) | Western Blot | 500 µM | 1 hour | Caspase 3 activation | |
| DU-145 (Prostate Cancer) | Cell Cycle Analysis | Not specified | Not specified | Induction of sub-G1 peak (cell death) with ionizing radiation | |
| A431 Pt (Cisplatin-resistant SCC) | Western Blot | Dose-dependent | 16 hours | Reduction in ΔNp63α protein stability | |
| JHU006 (Cisplatin-resistant SCC) | Western Blot | 50 µM | 16 hours | Reduction in ΔNp63α protein stability |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (considered 100% viability) and plot cell viability (%) against the log of this compound concentration to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and spontaneous release from the experimental values and normalizing to the maximum release.
Protocol 3: Western Blot for Caspase-3 Activation
This protocol detects the cleavage of caspase-3, a key marker of apoptosis.
Materials:
-
Cells of interest treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3 and anti-full-length caspase-3
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved and/or full-length caspase-3 and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved caspase-3 fragment (typically ~17/19 kDa) indicates apoptosis.
Protocol 4: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol directly measures the enzymatic activity of Tip60 and its inhibition by this compound.
Materials:
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Recombinant active Tip60 enzyme
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Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound
-
HAT assay buffer
-
Commercially available colorimetric or fluorometric HAT assay kit (follow manufacturer's instructions)
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the HAT assay buffer, recombinant Tip60 enzyme, and the histone substrate.
-
Inhibitor Addition: Add the different concentrations of this compound or a vehicle control to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding Acetyl-CoA.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (e.g., 30-60 minutes).
-
Detection: Add the developing solution provided in the kit, which will react with the product of the HAT reaction (e.g., CoA-SH or acetylated histone) to produce a colorimetric or fluorescent signal.
-
Absorbance/Fluorescence Measurement: Read the plate at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of Tip60 inhibition for each this compound concentration compared to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits Tip60, disrupting DNA damage response and promoting apoptosis.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Improving the In Vivo Efficacy of TH1834
Welcome to the technical support center for TH1834, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo experiments and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT).[1][2][3] Tip60 is involved in critical cellular processes including DNA damage repair, apoptosis, and transcriptional regulation.[2] By inhibiting Tip60, this compound prevents the acetylation of histones and other proteins, leading to an accumulation of unrepaired DNA damage and the induction of apoptosis in cancer cells.[4] This effect has been observed to be more pronounced in cancer cells compared to non-tumorigenic cell lines.
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound primarily in breast cancer models. It has been shown to reduce the viability of breast cancer cell lines, such as MCF7, and slow the growth of xenograft tumors in vivo. Additionally, its effects have been studied in prostate cancer and lung cancer cell lines.
Q3: What is the reported specificity of this compound?
A3: this compound has been reported to be a specific inhibitor of Tip60. Studies have shown that it does not affect the activity of the related histone acetyltransferase MOF, as indicated by the stable levels of H4K16Ac.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combining this compound with ionizing radiation has been shown to strongly influence genome instability, DNA damage, and apoptosis in cancer cells. This suggests a potential synergistic effect, where this compound enhances the sensitivity of cancer cells to radiation therapy.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent dosing, formulation issues, or animal-to-animal metabolic differences. | Ensure accurate and consistent administration of this compound. Prepare fresh formulations for each dosing cycle. Consider a pilot pharmacokinetic (PK) study to assess variability in drug exposure. |
| Lack of significant in vivo efficacy despite potent in vitro activity. | Poor bioavailability, rapid metabolism/clearance, or insufficient target engagement at the administered dose. | Conduct a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help to ascertain if therapeutic concentrations are being achieved in the tumor tissue. A pharmacodynamic (PD) study can also be performed to confirm target engagement in vivo. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | The dose may be too high, or there may be off-target effects. | Perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity. If toxicity is still observed at efficacious doses, consider alternative dosing schedules (e.g., less frequent administration) or formulation strategies to reduce systemic exposure. |
| Difficulty in dissolving or formulating this compound for in vivo administration. | Poor aqueous solubility of the small molecule inhibitor. | Test various biocompatible solvent systems. Common strategies include using co-solvents like DMSO, ethanol, and polyethylene glycol (PEG), or employing surfactants such as Tween 80. It is critical to test the vehicle formulation for any intrinsic toxicity in a control group of animals. |
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF7 (Breast Cancer) | Viability Assay | 0-500 µM (1 hour) | Significant reduction in cell viability | |
| MCF7 (Breast Cancer) | Cytotoxicity Assay | 0-500 µM (1 hour) | Significant increase in cytotoxicity | |
| MCF7 (Breast Cancer) | Apoptosis Assay | 500 µM (1 hour) | Marked activation of caspase 3 | |
| H1975, A549 (Lung Cancer) | Cell Growth Assay | 80 µM | Inhibition of cell growth |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | A549 (Lung Cancer) | 10 mg/kg, intraperitoneally, once daily, 5 times a week for 21 days | Reduction in tumor volume | |
| Mouse Xenograft | Breast Cancer | Not specified | Slowed xenograft growth |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) suitable for xenograft studies.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., A549 or MCF7) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize animals into different treatment groups, including a vehicle control group and one or more this compound dose groups.
-
This compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. A fresh solution should be prepared regularly.
-
Dosing: Administer this compound or vehicle control to the respective groups according to the planned schedule (e.g., intraperitoneally, daily).
-
Data Collection: Measure tumor volume with calipers and monitor the body weight of the animals regularly (e.g., 2-3 times per week).
-
Efficacy Assessment: Continue the study for a predetermined period or until tumors in the control group reach a specified size. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): A satellite group of animals can be used for pharmacodynamic studies. After a single or multiple doses of this compound, tumors can be harvested to assess target engagement (e.g., by measuring the acetylation levels of Tip60 substrates).
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for an in vivo efficacy study of this compound.
References
Addressing TH1834 instability in cell culture media
Welcome to the technical support center for TH1834, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability issues of this compound in cell culture media and to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). A common concentration for a stock solution is 10 mM. Ensure the compound is completely dissolved. Gentle warming or vortexing can aid dissolution.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions should be stored in small aliquots to minimize freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[1] For shorter-term storage (up to 1 month), -20°C is acceptable.[1] Protect the stock solution from light.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is generally recommended, with many protocols aiming for ≤ 0.1%.
Q4: I am observing inconsistent results between experiments. Could this compound instability be the cause?
A4: Inconsistent results can stem from various factors, including the stability of this compound in your experimental setup.[2] Instability can lead to a decrease in the effective concentration of the inhibitor over time. It is crucial to follow best practices for handling and to consider stability as a potential factor when troubleshooting.
Q5: Are there any known degradation pathways for this compound in aqueous solutions?
A5: Currently, there is no publicly available data detailing the specific degradation pathways of this compound in aqueous or cell culture media. As with many small molecules, hydrolysis and oxidation are potential degradation routes. Preparing fresh working solutions for each experiment is the best practice to mitigate potential degradation.
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound
If you observe a lack of expected biological activity from this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Reduced this compound Activity
Caption: A logical workflow to troubleshoot reduced this compound activity.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degraded Stock Solution | Prepare a fresh stock solution from a new vial of this compound powder. Ensure proper storage conditions (-80°C for long-term). |
| Instability in Working Solution | Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted solutions. |
| Incorrect Concentration | Double-check all calculations for dilution of the stock solution. Verify the accuracy of your pipettes. |
| Cellular Factors | Ensure cells are healthy, within a consistent passage number, and at an appropriate density. High cell density can sometimes overcome the inhibitory effect. |
Issue 2: High Variability Between Replicates or Experiments
High variability can obscure real biological effects. The following guide can help identify and mitigate sources of variability.
Troubleshooting Workflow for High Variability
Caption: A systematic approach to reducing experimental variability.
Data Presentation: Factors Contributing to Variability
| Factor | Best Practice for Consistency |
| This compound Preparation | Use single-use aliquots of stock solution to avoid freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Cell Culture | Use cells from a similar passage number for a set of experiments. Ensure consistent seeding density and confluency at the time of treatment. |
| Assay Protocol | Standardize incubation times, reagent concentrations, and measurement parameters. Use a multichannel pipette for simultaneous additions where possible. |
| Plate Edge Effects | To avoid evaporation and temperature gradients, do not use the outer wells of multi-well plates for experimental samples. Fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
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Add the calculated volume of DMSO to the vial of this compound.
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Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for any temperature sensitivity of the compound.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
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Protocol 2: Assessment of this compound Stability in Cell Culture Media (General Approach)
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Materials: Your cell culture medium of interest (with and without serum), this compound stock solution, sterile tubes, incubator, and an appropriate analytical method (e.g., HPLC-UV, LC-MS).
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Procedure:
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Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
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Prepare two sets of samples: one with complete medium (containing serum) and one with serum-free medium.
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Aliquot the solutions into sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
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Incubate the tubes at 37°C in a CO2 incubator.
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At each time point, remove one aliquot from each set and store it at -80°C until analysis.
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Analyze the concentration of intact this compound in each sample using a suitable analytical method.
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Plot the concentration of this compound as a function of time to estimate its stability under your experimental conditions.
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Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is a specific inhibitor of Tip60 (KAT5), a histone acetyltransferase.[3] Tip60 is involved in crucial cellular processes, including DNA damage repair and apoptosis. By inhibiting Tip60, this compound can lead to an accumulation of unrepaired DNA damage and induce apoptosis in cancer cells.
Caption: The inhibitory effect of this compound on the Tip60 signaling pathway.
General Experimental Workflow for Cell-Based Assays with this compound
Caption: A typical workflow for in vitro experiments using this compound.
References
Technical Support Center: TH1834 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to TH1834 treatment. All information is presented to facilitate experimental success and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] Its primary mechanism of action involves the induction of apoptosis and an increase in DNA damage in cancer cells.[3] By inhibiting Tip60, this compound disrupts critical cellular processes such as DNA damage repair and transcriptional regulation, leading to cancer cell death.[3]
Q2: How specific is this compound for Tip60?
A2: this compound has been shown to be highly specific for Tip60. Studies have demonstrated that it does not significantly affect the activity of the related histone acetyltransferase (HAT) MOF, as indicated by the unchanged acetylation of H4K16.[3] One study noted that while another Tip60 inhibitor, NU9056, might have off-target effects on other HATs like p300, this compound exhibits greater specificity for Tip60.
Q3: What are the known applications of this compound in research?
A3: this compound is primarily used as a tool to study the function of Tip60 in various cellular processes, including DNA damage response, cell cycle control, and apoptosis. It has been investigated as a potential therapeutic agent in breast cancer and has been shown to reduce breast cancer progression in xenograft mouse models. Furthermore, this compound has been used in combination with other drugs, such as cisplatin, to overcome chemoresistance in squamous cell carcinoma.
Q4: Are there any known resistance mechanisms to this compound?
A4: Currently, there is limited published data on specific mechanisms of acquired resistance to this compound. However, based on general principles of drug resistance in cancer, several hypothetical mechanisms can be considered and are addressed in the troubleshooting section below. These may include mutations in the KAT5 gene, upregulation of compensatory signaling pathways, or increased drug efflux.
Q5: In which cell lines has this compound been shown to be effective?
A5: this compound has demonstrated efficacy in various cancer cell lines, including breast cancer cell lines like MCF7, and lung cancer cell lines such as H1975 and A549. It has also been used in cisplatin-resistant squamous cell carcinoma cell lines, A431 Pt and JHU006, to re-sensitize them to cisplatin.
Troubleshooting Guide: Overcoming Resistance and Suboptimal Response
This guide addresses potential issues that may arise during experiments with this compound, including decreased sensitivity and potential resistance.
| Observed Problem | Potential Cause | Suggested Solution/Troubleshooting Step |
| Reduced or no cytotoxic effect of this compound | Suboptimal drug concentration or treatment duration. | Determine the optimal IC50 value for your specific cell line using a dose-response curve (e.g., 0-100 µM). A study on cisplatin-resistant cells used this compound at concentrations of 25, 50, and 75 µM for 24 hours. Another study on breast cancer cells used concentrations up to 500 µM. |
| Cell line-specific insensitivity. | Not all cell lines may be sensitive to Tip60 inhibition. Screen a panel of cell lines to identify those with the highest sensitivity. | |
| Drug instability. | Ensure proper storage of this compound according to the manufacturer's instructions to maintain its activity. | |
| Development of acquired resistance to this compound | KAT5 gene mutations. | Sequence the KAT5 gene in resistant clones to identify potential mutations in the drug-binding pocket that may prevent this compound binding. |
| Upregulation of compensatory signaling pathways. | Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways in resistant cells. Consider combination therapies to target these compensatory pathways. For example, if pathways regulated by other HATs like p300/CBP are upregulated, co-treatment with a p300/CBP inhibitor could be explored. | |
| Increased drug efflux. | Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of small molecule inhibitors. Evaluate the expression of common drug efflux pumps (e.g., MDR1, MRP1) in resistant cells via qPCR or Western blot. Co-treatment with an efflux pump inhibitor may restore sensitivity. | |
| Alterations in downstream signaling. | Analyze the activation status of key downstream targets of Tip60, such as ATM and p53, in resistant cells. Resistance may arise from mutations or altered expression of these downstream effectors, uncoupling Tip60 inhibition from the desired apoptotic outcome. | |
| Inconsistent experimental results | Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence drug response. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cell viability (e.g., MTS/MTT assay, trypan blue exclusion, apoptosis assays) to confirm results. |
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 of Cisplatin | A431 Parental | Cisplatin-sensitive | 11.94 ± 1.5 µg/ml | |
| A431 Pt | Cisplatin-resistant | 43.2 ± 5.3 µg/ml | ||
| JHU029 | Cisplatin-sensitive | 5.05 ± 0.6 µg/ml | ||
| JHU006 | Cisplatin-resistant | 9.17 ± 0.5 µg/ml | ||
| Effect of this compound on ΔNp63α protein half-life | A431 Pt | Vehicle-treated | 9.9 h | |
| A431 Pt | 50 µM this compound | 2.5 h | ||
| JHU006 | Vehicle-treated | 11.9 h | ||
| JHU006 | 50 µM this compound | 3.7 h | ||
| Inhibition of Tip60 activity by this compound | In vitro HAT assay | 500 µM this compound | ~60% reduction | |
| Effect of this compound on cell viability | MCF7 | 500 µM this compound | Significant reduction | |
| Effect of this compound on cytotoxicity | MCF7 | 0.5–500 µM this compound | Highly significant increase | |
| Effect of this compound on γH2AX foci | MCF7 | 50 µM this compound | Significant increase (P < 0.001) | |
| MCF7 | 500 µM this compound | Significant increase (P < 0.01) |
Experimental Protocols
Cell Viability (MTS) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Tip60, acetylated-p53, cleaved caspase-3, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
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Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., Tip60 or a specific histone mark) overnight at 4°C. Use a non-specific IgG as a negative control.
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Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
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DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
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Analysis: Analyze the precipitated DNA by qPCR to quantify the enrichment of specific genomic regions.
Visualizations
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Workflow for troubleshooting reduced this compound efficacy.
Caption: Simplified Tip60 signaling pathway in DNA damage response.
References
Technical Support Center: TH1834 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Tip60 inhibitor, TH1834, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5).[1][2][3] Its primary mechanism of action involves binding to the active pocket of Tip60, thereby inhibiting its enzymatic activity.[3] This inhibition prevents the acetylation of histone and non-histone proteins that are crucial for DNA damage repair and cell cycle progression.[2] In cancer cells, this leads to an accumulation of unrepaired DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Q2: What are the observed effects of this compound in preclinical cancer models?
A2: In various preclinical cancer models, including breast and lung cancer, this compound has been shown to reduce cancer cell viability, increase cytotoxicity, and induce apoptosis. In animal xenograft models, administration of this compound has resulted in the reduction of tumor growth. It has also been shown to sensitize cancer cells to other treatments like ionizing radiation.
Q3: What is the selectivity profile of this compound?
A3: this compound has been demonstrated to be a specific inhibitor of Tip60. Studies have shown that it does not significantly affect the activity of the related histone acetyltransferase MOF, indicating its specificity.
Q4: What are the known in vivo administration routes and dosages for this compound?
A4: The most commonly reported administration route for this compound in mouse models is intraperitoneal (IP) injection. A frequently cited dosage is 10 mg/kg, administered once daily, five times a week.
Troubleshooting Guide for this compound Delivery in Animal Models
Q5: I am having trouble dissolving this compound for in vivo administration. What are the recommended solvents and vehicle formulations?
A5: this compound is poorly soluble in aqueous solutions. A common approach is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for in vivo use. It is crucial to use freshly opened, high-purity DMSO as it can be hygroscopic, which can negatively impact solubility.
Here are some reported vehicle formulations:
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Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
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Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
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Protocol 3: 10% DMSO, 90% Corn Oil.
To aid dissolution, warming the solution to 60°C and using sonication may be beneficial. Always prepare the formulation fresh before each administration and observe for any precipitation.
Q6: My animals are showing signs of toxicity or irritation after intraperitoneal injection of the this compound formulation. What could be the cause and how can I mitigate this?
A6: Toxicity or irritation can stem from either the vehicle or the compound itself. Here are some troubleshooting steps:
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Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.
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DMSO Concentration: High concentrations of DMSO can cause irritation and local toxicity. Aim to keep the final DMSO concentration in the administered volume as low as possible, ideally below 10%.
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Injection Technique: Improper IP injection technique can lead to irritation or injury. Ensure the injection is performed in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. Use an appropriate needle size (e.g., 27-30G for mice) and ensure the injection volume is within recommended limits (typically <10 ml/kg for mice).
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Formulation pH: While not specifically reported for this compound, ensuring the final formulation is close to physiological pH can reduce irritation.
Q7: I am observing inconsistent tumor growth inhibition in my xenograft study. What are the potential reasons for this variability?
A7: Inconsistent results can arise from several factors:
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Incomplete Drug Solubilization: If this compound is not fully dissolved, the actual administered dose will be inconsistent. Visually inspect the solution for any precipitate before each injection. Gentle warming and vortexing before administration can help ensure a homogenous solution.
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Variability in Administration: Ensure your injection technique is consistent across all animals and all administrations. Inadvertent subcutaneous injection instead of intraperitoneal will significantly alter the drug's bioavailability.
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Tumor Heterogeneity: The inherent biological variability in tumor establishment and growth can lead to varied responses. Ensure that animals are randomized into treatment groups based on initial tumor volume.
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Metabolism and Clearance: The pharmacokinetics of this compound may vary between animals. While difficult to control, maintaining consistent animal age, weight, and health status can minimize this variability.
Q8: Can I administer this compound through other routes, such as oral gavage or intravenous injection?
A8: Currently, the published literature primarily focuses on intraperitoneal administration for this compound in animal models. The suitability of other routes would depend on the compound's pharmacokinetic properties, which are not extensively detailed in the available resources.
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Oral Gavage: The bioavailability of this compound via the oral route is not reported. Its poor aqueous solubility might suggest low oral absorption.
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Intravenous (IV) Injection: IV administration would require a formulation that is completely soluble and free of particulates to prevent embolism. The DMSO-based formulations might need further optimization for direct intravenous infusion.
Any deviation from the established intraperitoneal route would require significant formulation development and pharmacokinetic studies to ensure effective delivery and exposure.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Nude mice with A549 cell xenografts | |
| Treatment | This compound | |
| Dosage | 10 mg/kg | |
| Administration Route | Intraperitoneal (IP) | |
| Frequency | Once daily, five times a week | |
| Duration | 21 days | |
| Outcome | Significant reduction in tumor volume compared to vehicle control |
Experimental Protocols
Detailed Methodology for a Xenograft Efficacy Study
This protocol is a generalized representation based on published data for evaluating this compound efficacy in a mouse xenograft model.
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Cell Culture: Culture a human cancer cell line (e.g., A549 for lung cancer) under standard conditions.
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Animal Model: Use immunodeficient mice (e.g., nude mice), 6-8 weeks old.
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Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells in a suitable medium (e.g., a mixture of media and Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is typically: (Length x Width^2) / 2.
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Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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This compound Formulation Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
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On each day of treatment, prepare the final injection solution by diluting the stock in the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve the final concentration for a 10 mg/kg dose.
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Ensure the solution is clear and free of precipitation. Gentle warming and vortexing may be applied.
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Administration:
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Administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection.
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The injection volume should be based on the animal's weight (e.g., 100 µL for a 20g mouse if the concentration is 2 mg/mL).
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Repeat the administration daily for five consecutive days, followed by two days of rest, for the duration of the study (e.g., 21 days).
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Efficacy Assessment:
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Continue to monitor tumor volume and body weight throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
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Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and vehicle control groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of this compound action in cancer cells.
Caption: Experimental workflow for this compound in vivo efficacy testing.
References
Why is TH1834 showing low cytotoxicity?
Welcome to the technical support center for TH1834. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving the Tip60 histone acetyltransferase (HAT) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: My experiment is showing low cytotoxicity with this compound. Why might this be happening?
A1: While published studies demonstrate that this compound induces cytotoxicity and apoptosis in specific cancer cell lines, observing lower-than-expected cytotoxicity can be attributed to several factors.[1][2][3] These can range from the specifics of your experimental setup to the biological characteristics of your chosen cell model. Key areas to investigate include cell line sensitivity, compound concentration and stability, and the specific assay being used. For a detailed breakdown of potential issues, please refer to our Troubleshooting Guide below.
Q2: What is the mechanism of action for this compound?
A2: this compound is a specific inhibitor of the histone acetyltransferase Tip60 (KAT5).[2] Tip60 is crucial for the DNA damage response, apoptosis, and transcriptional regulation.[1] By inhibiting Tip60, this compound prevents the acetylation of histones and other proteins involved in DNA repair. This leads to an accumulation of unrepaired DNA damage, which in turn can trigger apoptosis and cell death in cancer cells.
Q3: In which cell lines has this compound-induced cytotoxicity been reported?
A3: Significant cytotoxicity has been reported in various cancer cell lines, including:
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Breast Cancer: MCF7
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Prostate Cancer: DU-145 (especially in combination with ionizing radiation)
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Lung Cancer: H1975 and A549
It is noteworthy that this compound shows significantly less cytotoxic effect on non-tumorigenic cell lines such as MCF10A, highlighting its selective potential.
Q4: Is this compound a specific inhibitor?
A4: Yes, this compound has been shown to be a specific inhibitor for Tip60. Studies have demonstrated that it does not affect the activity of the related histone acetyltransferase MOF (males absent on the first).
Troubleshooting Guide: Low Cytotoxicity
If you are observing lower than expected cytotoxicity with this compound, consider the following troubleshooting steps:
| Potential Issue | Recommended Action |
| Cell Line Selection | The cytotoxic effects of this compound can be cell-line dependent. Ensure your chosen cell line is one where Tip60 plays a critical role in survival or DNA damage repair. Consider using a positive control cell line, such as MCF7, where cytotoxicity has been established. |
| Compound Concentration | Ineffective concentrations will yield low cytotoxicity. Published studies have used concentrations ranging from 0.5 µM to 500 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Treatment Duration | The incubation time with this compound can influence the cytotoxic outcome. Different studies have employed treatment times from 1 hour to 48 hours. A time-course experiment is recommended to identify the optimal treatment duration. |
| Compound Solubility and Stability | Poor solubility can lead to an inaccurate final concentration of the compound in your assay. Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Also, consider the stability of the compound in your media over the course of the experiment. |
| Assay Type and Timing | The choice of cytotoxicity assay and its timing are critical. Different markers of cell death appear at different times. For example, caspase activation is an earlier marker of apoptosis, while membrane integrity loss (measured by LDH release or DNA-binding dyes) can be a later event. Ensure your assay endpoint aligns with the expected mechanism of cell death. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a solvent control to ensure that the observed cytotoxicity is due to this compound and not the solvent. |
| Combination Treatment | The cytotoxic effects of this compound are significantly enhanced when combined with DNA-damaging agents like ionizing radiation (IR). If you are observing low cytotoxicity with this compound alone, consider a combination treatment approach. |
| Cell Density and Health | The density of your cells at the time of treatment can impact the results. Ensure that you are seeding a consistent and optimal number of cells. Additionally, ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
In Vitro Cytotoxicity of this compound
| Cell Line | Concentration Range | Treatment Duration | Effect | Reference |
| MCF7 (Breast Cancer) | 0-500 µM | 1 hour | Significantly increased cytotoxicity | |
| MCF10A (Non-tumorigenic) | 500 µM | 1 hour | Minor increase in cytotoxicity | |
| H1975 (Lung Cancer) | 80 µM | 1, 3, and 5 days | Inhibition of cell growth | |
| A549 (Lung Cancer) | 80 µM | 1, 3, and 5 days | Inhibition of cell growth |
Caspase 3 Activation
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| MCF7 (Breast Cancer) | 500 µM | 1 hour | Marked caspase 3 activation |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (Based on ApoTox-Glo™ Triplex Assay)
This protocol is adapted from methodologies that assess viability, cytotoxicity, and apoptosis sequentially in the same well.
Materials:
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Cells of interest (e.g., MCF7)
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This compound (dissolved in DMSO)
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96-well opaque-walled plates
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Appropriate cell culture medium
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ApoTox-Glo™ Triplex Assay kit (or similar)
Procedure:
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Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).
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Treatment: Add the this compound dilutions and vehicle control to the respective wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 24, or 48 hours).
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Assay: Perform the viability, cytotoxicity, and caspase activation assays according to the manufacturer's instructions (e.g., Promega's ApoTox-Glo™ Triplex Assay).
Protocol 2: Wound Healing Assay for Migration
Materials:
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Cells of interest (e.g., H1975, A549)
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6-well plates
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This compound
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Pipette tips (e.g., p200)
Procedure:
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Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
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Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile pipette tip.
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Treatment: Wash the wells to remove detached cells and add fresh medium containing either this compound at the desired concentration or a vehicle control.
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Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
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Analysis: Measure the width of the wound at different points and quantify the cell migration into the wounded area.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis via Tip60 inhibition.
Troubleshooting Workflow for Low Cytotoxicity
Caption: A logical workflow for troubleshooting low cytotoxicity results.
References
Best practices for long-term storage of TH1834 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of TH1834 solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound stock solutions?
For long-term viability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
Q2: How should I prepare and store working solutions of this compound?
It is best practice to prepare fresh working solutions of this compound for each experiment and use them on the same day. Long-term storage of dilute working solutions is not recommended as it may lead to decreased potency and unreliable experimental results.
Q3: What solvents are recommended for preparing this compound solutions?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is not extensively available, it is a general best practice for all chemical compounds to be protected from prolonged exposure to light to minimize the risk of photodegradation. Therefore, it is advisable to store this compound solutions in amber vials or tubes wrapped in foil.
Q5: What are the known degradation products of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity of this compound | Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at incorrect temperature). | Prepare fresh stock solution and aliquot for single use. Ensure storage at -80°C for long-term or -20°C for short-term. |
| Degradation of working solution. | Prepare working solutions fresh on the day of the experiment. | |
| Incorrect solvent or poor dissolution. | Ensure the correct solvent is used and that this compound is fully dissolved. Gentle warming or sonication may aid dissolution. | |
| Precipitation observed in the solution | Solution concentration exceeds solubility limit. | Prepare a new solution at a lower concentration. Refer to the solubility data for the specific solvent being used. |
| Temperature fluctuations during storage. | Maintain a consistent and appropriate storage temperature. Avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results | Variability in this compound solution potency. | Use freshly prepared working solutions for each experiment. Ensure accurate pipetting and dilution. |
| Cell line variability or passage number. | Use cells within a consistent passage number range and ensure healthy cell culture conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-500 µM) and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Cleavage Assay (Western Blot)
This protocol outlines the detection of cleaved caspase-3, a marker of apoptosis.[2][3]
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved caspase-3 band indicates apoptosis.[2]
γH2AX Staining for DNA Damage (Immunofluorescence)
This protocol is for visualizing DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the number of γH2AX foci indicates an increase in DNA double-strand breaks.
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced apoptosis.
Caption: General experimental workflow for this compound studies.
References
Validation & Comparative
A Comparative Guide to TH1834 and Other Tip60 Inhibitors for Researchers
This guide provides a detailed, objective comparison of the Tip60 histone acetyltransferase (HAT) inhibitor TH1834 with other available alternatives. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their experimental needs. The information presented is supported by experimental data from peer-reviewed studies, with methodologies detailed for key experiments.
Introduction to Tip60 (KAT5)
Tip60, also known as KAT5, is a crucial enzyme belonging to the MYST family of histone acetyltransferases.[1] It plays a vital role in a multitude of cellular processes by catalyzing the transfer of an acetyl group to lysine residues on both histone (e.g., H2A, H4) and non-histone proteins (e.g., p53, ATM kinase).[2] Key functions of Tip60 include transcriptional regulation, DNA damage repair, apoptosis, and cell cycle control.[1][2] Its involvement in these fundamental pathways, particularly the DNA damage response (DDR), has made it an attractive target for therapeutic development, especially in oncology.[1]
Overview of this compound
This compound is a specific Tip60 inhibitor developed through rational, structure-based drug design. Modeling of the Tip60 active site revealed a binding pocket with distinct charges at each end, which guided the synthesis of this compound to fit this specific pocket. Studies have shown that this compound selectively inhibits Tip60's enzymatic activity, leading to increased unrepaired DNA damage and the induction of apoptosis in cancer cells. A key feature of its selectivity is that it does not significantly affect the activity of the closely related HAT, MOF (Males absent On the First), also known as KAT8.
Comparative Analysis of Tip60 Inhibitors
Several small molecules have been identified as inhibitors of Tip60, including this compound, NU9056, and MG149. The following sections and tables compare these compounds based on their specificity, potency, and observed cellular effects.
Quantitative Data Summary
The table below summarizes the key quantitative data for prominent Tip60 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a common measure of potency.
| Inhibitor | Target(s) | IC50 Value(s) | Cell-Based Effects | Notes |
| This compound | Tip60 (Specific) | Not explicitly reported in µM, but shown to inhibit activity by ~60% in vitro. | Induces apoptosis and increases DNA damage in breast cancer cells (MCF7, DU-145). Reduces tumor size in xenograft models. | Does not inhibit the related HAT, MOF. Developed via structure-based design. |
| MG149 | Tip60, MOF | Tip60: 74 µMMOF: 47 µM | Shown to enhance the induction of regulatory T cells (Tregs). | Also described as a Tip60 modulator. Shows little potency for PCAF and p300 (>200 µM). |
| NU9056 | Tip60 | Not explicitly reported in µM. | Enhances Treg cell induction. | Described as a selective Tip60 inhibitor, but also as a modulator at lower concentrations. |
| Anacardic Acid | p300/CBP, PCAF, Tip60 | Not specified | General, non-specific HAT inhibitor. | Natural product from cashew nut shell liquid. |
| Curcumin | General HATs | Less potent than other reported inhibitors. | General, non-specific HAT inhibitor. | Natural product from Curcuma longa. |
Note: A recent study has proposed a complex, concentration-dependent mechanism for this compound, NU9056, and MG149, suggesting they may act as Tip60 modulators that enhance its activity on the Foxp3 substrate at low-to-mid concentrations, while inhibiting it at high concentrations.
Signaling Pathways and Mechanisms of Action
Tip60 is a central node in cellular signaling, particularly in response to DNA damage. Understanding these pathways is critical for interpreting the effects of its inhibitors.
Tip60's Role in DNA Damage Response (DDR)
Upon the occurrence of DNA double-strand breaks (DSBs), the ATM protein kinase is activated to orchestrate the repair process. This activation is not direct; it requires the acetyltransferase activity of Tip60. The MRN complex (MRE11-RAD50-NBS1) recruits both ATM and Tip60 to the site of damage. Tip60 then acetylates ATM, which leads to the full activation of ATM's kinase activity and the subsequent phosphorylation of downstream DDR proteins. Inhibition of Tip60 by compounds like this compound disrupts this critical activation step, leading to an accumulation of unrepaired DNA damage and, consequently, apoptosis in cancer cells.
Caption: Tip60's role in the DNA Damage Response (DDR) pathway.
Key Experimental Protocols
The validation of Tip60 inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for key assays cited in this guide.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of Tip60 and its inhibition by compounds like this compound.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant Tip60 enzyme, a histone peptide substrate (e.g., H4-20, the N-terminal 20 amino acids of histone H4), and the acetyl donor, [14C]-labeled acetyl-CoA, in an appropriate assay buffer.
-
Inhibitor Addition: The test inhibitor (e.g., this compound), dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes) to allow the acetylation reaction to proceed.
-
Stopping the Reaction: The reaction is stopped, and the mixture is spotted onto a P81 phosphocellulose filter paper.
-
Washing: The filter paper is washed multiple times with a buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [14C]acetyl-CoA.
-
Quantification: The paper is dried, and the amount of radioactivity incorporated into the peptide substrate, which remains bound to the paper, is quantified using liquid scintillation counting. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control.
Caption: Workflow for a radioactive in vitro HAT assay.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of Tip60 inhibitors on cancer cell survival.
Methodology:
-
Cell Plating: Cancer cells (e.g., MCF7 breast cancer cells) are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the Tip60 inhibitor (e.g., this compound) across a range of concentrations (e.g., 0-500 µM) for a defined period (e.g., 1 hour).
-
Assay-Specific Steps:
-
For Viability (e.g., MTT/XTT assay): A reagent is added that is converted into a colored product by metabolically active cells. The amount of color produced is proportional to the number of viable cells and is measured using a plate reader.
-
For Cytotoxicity (e.g., LDH release assay): The amount of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the culture medium.
-
-
Data Analysis: The results are normalized to untreated control cells to determine the percentage of viability or cytotoxicity at each inhibitor concentration.
Apoptosis Assay (Caspase-3 Activation)
This assay confirms whether cell death induced by Tip60 inhibition occurs via apoptosis.
Methodology:
-
Cell Treatment: Cells (e.g., MCF7) are treated with the Tip60 inhibitor at a concentration known to induce cell death (e.g., 500 µM this compound for 1 hour).
-
Cell Lysis: After treatment, cells are harvested and lysed to release their cellular contents.
-
Caspase Activity Measurement: The cell lysate is incubated with a substrate that is specifically cleaved by active caspase-3. This cleavage results in the release of a fluorescent or colorimetric reporter.
-
Detection: The signal from the reporter is measured using a fluorometer or spectrophotometer. An increase in signal compared to untreated cells indicates the activation of caspase-3 and the induction of apoptosis.
Conclusion
This compound stands out as a promising and specific inhibitor of Tip60, developed through a targeted, structure-based approach. Its ability to induce apoptosis and sensitize cancer cells to DNA damage, coupled with its specificity over the related HAT MOF, makes it a valuable tool for cancer research. Other inhibitors like MG149 and NU9056 are also available, though they may exhibit different specificity profiles or more complex modulatory effects depending on the context and concentration. The choice of inhibitor should be guided by the specific research question, considering factors such as the desired specificity, the cellular context, and the potential for off-target or modulatory effects. The experimental protocols provided herein offer a foundation for researchers to validate and compare these inhibitors in their own experimental systems.
References
Validating Anti-Tumor Efficacy: A Comparative Analysis of TH1834 and MTH1 Inhibitors In Vivo
For researchers and drug development professionals navigating the landscape of novel anti-cancer therapeutics, rigorous in vivo validation is a critical step. This guide provides a comparative analysis of the anti-tumor effects of TH1834, a TIP60 histone acetyltransferase (HAT) inhibitor, and a prominent MTH1 inhibitor, Karonudib (TH1579). By presenting key experimental data, detailed protocols, and visual representations of their mechanisms, this guide aims to offer an objective resource for evaluating these two distinct therapeutic strategies.
At a Glance: this compound vs. MTH1 Inhibitors
| Feature | This compound (TIP60 Inhibitor) | Karonudib (TH1579) (MTH1 Inhibitor) |
| Target | TIP60 (Lysine Acetyltransferase 5) | MTH1 (MutT Homolog 1) |
| Mechanism of Action | Inhibits histone acetyltransferase activity of TIP60, a key regulator of the DNA damage response and transcriptional activation. This leads to impaired DNA repair in cancer cells. | Prevents the hydrolysis of oxidized deoxynucleoside triphosphates (dNTPs), leading to their incorporation into DNA during replication. This results in DNA damage and cell death, particularly in cancer cells with high levels of reactive oxygen species (ROS). |
| Primary Indication (from preclinical studies) | Breast Cancer | B-cell Lymphoma, Melanoma, Colon Cancer |
| Reported In Vivo Efficacy | Slows tumor growth in breast cancer xenograft models.[1] | Demonstrates potent anti-tumor effects, leading to prolonged survival and controlled tumor growth in various xenograft and patient-derived xenograft (PDX) models.[2][3] |
In Vivo Efficacy: A Quantitative Comparison
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Breast Cancer (MCF7 xenograft) | Nude Mice | Not specified in abstract | Slows xenograft growth | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of Karonudib (TH1579)
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| B-cell Lymphoma (BL-41-luc xenograft) | Not specified | 90 mg/kg, p.o., b.i.d., 3 times a week for 16 days | Significantly decreased tumor growth; Median survival of 36 days vs. 14 days for control. | [2] |
| ABC DLBCL PDX model | Not specified | Not specified | Potent anti-tumor efficacy |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the reproducibility and validation of in vivo findings. Below are representative protocols for establishing xenograft models relevant to the study of this compound and MTH1 inhibitors.
Protocol 1: MCF7 Breast Cancer Xenograft Model
This protocol is suitable for evaluating the efficacy of agents like this compound against estrogen receptor-positive breast cancer.
Cell Culture:
-
MCF7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells should be maintained in a logarithmic growth phase.
Animal Model:
-
Female immunodeficient mice (e.g., nude mice) are typically used.
-
To support the growth of estrogen-dependent MCF7 cells, estrogen supplementation is required. This is often achieved by implanting a slow-release estrogen pellet subcutaneously a few days before cell injection.
Tumor Cell Implantation:
-
Harvest MCF7 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A common practice is to mix the cell suspension with an equal volume of Matrigel to promote tumor formation.
-
Inject approximately 1 x 107 cells subcutaneously into the flank of each mouse.
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., this compound) according to the desired dosage and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle control.
-
Measure tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
Protocol 2: SW480 Colorectal Cancer Xenograft Model
This protocol can be adapted for testing the efficacy of MTH1 inhibitors like Karonudib in a colorectal cancer model.
Cell Culture:
-
SW480 cells are maintained in a suitable culture medium with necessary supplements.
Animal Model:
-
Immunodeficient mice (e.g., nude mice) are used.
Tumor Cell Implantation:
-
Prepare a single-cell suspension of SW480 cells in a sterile medium.
-
Inject approximately 5 x 106 cells subcutaneously into the flank of each mouse.
Treatment and Monitoring:
-
Allow tumors to establish and grow to a predetermined size before randomizing the animals into treatment groups.
-
Administer the MTH1 inhibitor or vehicle control based on the study design.
-
Monitor tumor growth by caliper measurements and calculate the volume as described in the previous protocol.
-
Record body weights and observe for any signs of toxicity.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is crucial for interpreting the anti-tumor effects of these compounds and for identifying potential biomarkers of response.
This compound and the TIP60-Mediated DNA Damage Response
This compound targets TIP60, a histone acetyltransferase with a central role in the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), TIP60 is activated and proceeds to acetylate key proteins, including the ATM (Ataxia-Telangiectasia Mutated) kinase. This acetylation is a critical step for the full activation of ATM, which then phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. By inhibiting TIP60, this compound prevents the efficient activation of the DDR pathway, leading to an accumulation of DNA damage in cancer cells and ultimately apoptosis.
References
A Comparative Guide to Histone Acetyltransferase Inhibitors: TH1834 and Beyond
In the landscape of epigenetic drug discovery, Histone Acetyltransferases (HATs) have emerged as critical therapeutic targets. These enzymes regulate gene expression by adding acetyl groups to histone and non-histone proteins, and their dysregulation is implicated in numerous diseases, including cancer. This guide provides a comparative analysis of TH1834, a specific inhibitor of the Tip60 HAT, alongside other notable HAT inhibitors, offering a resource for researchers, scientists, and drug development professionals.
This compound: A Specific Inhibitor of Tip60 (KAT5)
This compound is a rationally designed small molecule that specifically inhibits the enzymatic activity of Tip60 (also known as KAT5), a member of the MYST family of HATs.[1][2] Tip60 is a crucial player in vital cellular processes, including DNA damage repair, cell cycle progression, and transcriptional regulation.[3] this compound was developed to selectively target the active binding pocket of Tip60.[1]
Experimental data demonstrates that this compound is highly specific for Tip60, showing no significant inhibition of the related MYST family member, MOF.[3] In cellular contexts, this compound treatment has been shown to reduce the viability of breast cancer cells (MCF7), induce apoptosis (programmed cell death), and increase the amount of unrepaired DNA damage, particularly following ionizing radiation.
Comparative Analysis with Other HAT Inhibitors
The efficacy and utility of a HAT inhibitor are defined by its potency, selectivity, and cellular effects. Here, we compare this compound with other inhibitors targeting Tip60 and different HAT families.
Inhibitors Targeting the Tip60/MYST Family:
-
NU9056: A potent and selective Tip60 inhibitor with a reported IC50 of approximately 2 µM. It demonstrates over 16-fold selectivity for Tip60 compared to other HATs like PCAF and p300. Similar to this compound, NU9056 induces apoptosis in cancer cells and blocks the DNA damage response.
-
MG149: This inhibitor is less potent for Tip60 (IC50 = 74 µM) and also targets the related enzyme MOF (IC50 = 47 µM). Its dual activity can be useful for studying pathways where both enzymes are relevant, but it lacks the specificity of this compound or NU9056.
Inhibitors Targeting the p300/CBP Family:
-
C646: A widely used, selective, and competitive inhibitor of p300/CBP with a Ki of 400 nM and an IC50 of 1.6 µM for p300. p300/CBP are transcriptional co-activators involved in the regulation of numerous genes. C646 serves as a critical tool compound for studying p300/CBP biology and contrasts with the MYST-family-specific inhibitors.
Data Presentation: Quantitative Comparison of HAT Inhibitors
The following tables summarize the biochemical potency and cellular effects of this compound and its counterparts.
Table 1: Biochemical Potency and Selectivity of HAT Inhibitors
| Inhibitor | Primary Target(s) | Target Family | IC50 / Ki | Notes |
| This compound | Tip60 (KAT5) | MYST | ~60% inhibition at 500 µM | Highly selective over MOF. Specific IC50 not reported. |
| NU9056 | Tip60 (KAT5) | MYST | IC50 ≈ 2 µM | >16-fold selective over p300 and PCAF. |
| MG149 | Tip60, MOF | MYST | IC50 = 74 µM (Tip60), 47 µM (MOF) | Dual inhibitor; weak activity against p300/PCAF. |
| C646 | p300, CBP | p300/CBP | Ki = 400 nM, IC50 = 1.6 µM (p300) | Selective for p300/CBP over other HATs. |
Table 2: Summary of Cellular Effects of HAT Inhibitors
| Inhibitor | Cell Lines Studied | Key Cellular Effects |
| This compound | MCF7 (Breast Cancer), DU-145 (Prostate Cancer) | Induces apoptosis, increases DNA damage, reduces cell viability. |
| NU9056 | LNCaP, PC3 (Prostate Cancer) | Induces apoptosis via caspase activation, inhibits cell proliferation. |
| MG149 | N/A in provided context | Inhibits p53 and NF-κB pathways. |
| C646 | A549 (Lung Cancer), Prostate Cancer cell lines | Reduces histone acetylation, induces apoptosis, enhances mitotic catastrophe after radiation. |
Signaling Pathways and Experimental Workflows
Tip60's Role in the DNA Damage Response (DDR)
Upon DNA damage, particularly double-strand breaks (DSBs), the Tip60 acetyltransferase is activated. A key function of Tip60 is to acetylate the ATM (Ataxia-Telangiectasia Mutated) kinase. This acetylation is a critical step for the full activation of ATM, which then phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. This compound inhibits this initial activation step.
General Workflow for HAT Inhibitor Validation
The process of identifying and validating a novel HAT inhibitor involves a multi-step approach, starting from biochemical assays and progressing to cellular and potentially in vivo models.
Experimental Protocols
1. In Vitro Histone Acetyltransferase (HAT) Assay
This biochemical assay directly measures the enzymatic activity of a HAT and its inhibition by a test compound.
-
Objective: To determine the IC50 value of an inhibitor against a purified, recombinant HAT enzyme.
-
Materials:
-
Recombinant HAT enzyme (e.g., Tip60).
-
Histone substrate (e.g., recombinant Histone H4 or a specific peptide).
-
Acetyl-Coenzyme A (Acetyl-CoA), often radiolabeled (e.g., ³H-Acetyl-CoA) or unlabeled for detection by other means.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).
-
Scintillation fluid and counter (for radioactive assays) or specific antibodies for ELISA/Western blot.
-
-
Protocol:
-
The HAT enzyme, histone substrate, and HAT assay buffer are combined in a reaction vessel (e.g., microplate well).
-
The test inhibitor is added to the experimental wells across a range of concentrations. Control wells receive a vehicle (e.g., DMSO).
-
The reaction is initiated by adding Acetyl-CoA.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
The reaction is stopped (e.g., by adding acid or SDS loading buffer).
-
The amount of acetylated histone is quantified. For radioactive assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated ³H-Acetyl-CoA, and measuring the remaining radioactivity with a scintillation counter.
-
Inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.
-
2. Cellular Viability and Cytotoxicity Assays
These assays measure the effect of a HAT inhibitor on cell health and proliferation.
-
Objective: To assess the impact of a HAT inhibitor on the viability and growth of cancer cell lines.
-
Materials:
-
Cell line of interest (e.g., MCF7).
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound).
-
Reagents for viability/cytotoxicity measurement (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo).
-
Microplate reader.
-
-
Protocol:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the test inhibitor at various concentrations (e.g., 0-500 µM for this compound).
-
Cells are incubated with the inhibitor for a specified period (e.g., 1 to 72 hours).
-
After incubation, the viability/cytotoxicity reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for the required time to allow for colorimetric or luminescent signal development.
-
The signal is measured using a microplate reader. The signal intensity correlates with the number of viable cells.
-
Results are normalized to vehicle-treated control cells to determine the percentage of viability or cytotoxicity.
-
References
Navigating Tip60 Inhibition: A Comparative Guide to TH1834 and Other Modulators
For researchers, scientists, and drug development professionals, the targeted inhibition of histone acetyltransferases (HATs) represents a promising frontier in cancer therapy. Tip60 (KAT5), a member of the MYST family of HATs, has emerged as a critical player in DNA damage response and transcriptional regulation, making it a compelling target for novel anti-cancer agents. This guide provides a comprehensive cross-validation of the Tip60 inhibitor TH1834, comparing its effects across various cell lines with other known Tip60 inhibitors, supported by experimental data and detailed protocols.
This compound: A Specific Inhibitor of Tip60
This compound is a rationally designed small molecule that specifically inhibits the enzymatic activity of Tip60.[1] By targeting Tip60, this compound disrupts critical cellular processes in cancer cells, leading to increased DNA damage and the induction of apoptosis (programmed cell death).[1][2] Its specificity for Tip60 over other related HATs, such as MOF, underscores its potential as a targeted therapeutic agent with a favorable selectivity profile.[2]
Comparative Efficacy of Tip60 Inhibitors Across Cancer Cell Lines
The effectiveness of this compound has been evaluated in several cancer cell lines, demonstrating a preferential impact on cancerous cells over non-cancerous counterparts. This section compares the available data for this compound with other notable Tip60 inhibitors, NU9056 and MG149.
| Inhibitor | Cell Line | Cell Type | IC50 / Effective Concentration | Observed Effects | Reference |
| This compound | MCF7 | Breast Cancer | 50 µM - 500 µM | Significant increase in γH2AX foci, induction of caspase-3 cleavage, reduced cell viability. | [2] |
| A549 | Lung Cancer | 80 µM | Inhibition of cell growth. | ||
| H1975 | Lung Cancer | 80 µM | Inhibition of cell growth. | ||
| MCF10A | Non-tumorigenic Breast | 500 µM | No significant reduction in cell viability. | ||
| NU9056 | LNCaP | Prostate Cancer | GI50: 24 µM | Inhibition of cellular proliferation, induction of apoptosis. | |
| LNCaP-AI | Prostate Cancer | GI50: 16 µM | Inhibition of cellular proliferation. | ||
| LNCaP-CdxR | Prostate Cancer | GI50: 12 µM | Inhibition of cellular proliferation. | ||
| CWR22rv1 | Prostate Cancer | GI50: 7.5 µM | Inhibition of cellular proliferation. | ||
| Tip60 (in vitro) | - | IC50: 2 µM | Potent inhibition of Tip60 enzymatic activity. | ||
| MG149 | Tip60 (in vitro) | - | IC50: 74 µM | Selective inhibition of Tip60. | |
| MOF (in vitro) | - | IC50: 47 µM | Potent inhibition of MOF. | ||
| PCAF/p300 (in vitro) | - | IC50: >200 µM | Weak inhibition of PCAF and p300. |
Note: IC50 represents the half-maximal inhibitory concentration, while GI50 represents the concentration for 50% growth inhibition. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. One study noted that this compound exhibits greater specificity for Tip60 compared to NU9056, which has been shown to have off-target effects.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental design for its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summarized protocols for key experiments used to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
γH2AX Immunofluorescence Staining for DNA Damage
This method visualizes and quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the desired inhibitor concentrations and time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., PBS with 1% BSA).
-
Antibody Incubation: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
-
Cell Lysis: Treat cells with the inhibitor and then lyse the cells using a specific lysis buffer to release cellular contents.
-
Lysate Incubation: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a 96-well black plate.
-
Fluorescence Measurement: After incubation at 37°C, measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Results are often expressed as a fold change relative to the untreated control.
References
TH1834: A Novel Tip60 Inhibitor Shows Promise in Preclinical Breast Cancer Models, But How Does It Stack Up Against Standard Chemotherapy?
For Immediate Release
[City, State] – [Date] – The novel Tip60 histone acetyltransferase (HAT) inhibitor, TH1834, has demonstrated significant anti-tumor activity in preclinical models of breast cancer, offering a potential new therapeutic avenue for this disease. This guide provides a comparative analysis of this compound's efficacy against standard-of-care chemotherapy agents, doxorubicin and paclitaxel, based on available experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development.
This compound targets Tip60, a crucial enzyme involved in the DNA damage response and apoptosis. By inhibiting Tip60, this compound induces irreparable DNA damage in cancer cells, leading to programmed cell death.[1][2] This mechanism of action is particularly relevant for cancer subtypes that rely on specific DNA repair pathways for survival. The majority of preclinical research on this compound has utilized the MCF-7 breast cancer cell line, a well-established model for luminal A subtype breast cancer.
Efficacy in Xenograft Models: A Comparative Overview
Direct head-to-head studies comparing this compound with standard chemotherapy are limited. However, by collating data from various preclinical studies using MCF-7 xenograft models, we can draw a preliminary comparison of their anti-tumor efficacy.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Information not publicly available | Reported to reduce tumor progression | [1][3] |
| Doxorubicin | 5 mg/kg, i.v. | Significant tumor growth inhibition | [4] |
| Doxorubicin | Not specified | Minimum to partial response (2-52% growth inhibition in various TNBC xenografts) | |
| Paclitaxel | 25 mg/kg, i.p. (single dose) | Significant decrease in functional blood vessels | |
| Paclitaxel | Not specified | Significant suppression of breast cancer cell growth |
Note: The table above represents a synthesis of data from multiple sources with varying experimental conditions. Direct comparison should be made with caution. The lack of specific dosage and quantitative tumor growth inhibition data for this compound in publicly available literature is a significant limitation for a direct comparative assessment.
Mechanism of Action: The Tip60 Signaling Pathway
This compound's therapeutic effect stems from its inhibition of Tip60, a key player in the DNA damage response pathway. When DNA damage occurs, Tip60 is activated and proceeds to acetylate several key proteins, including the tumor suppressor p53 and the kinase ATM. This acetylation is critical for initiating the apoptotic cascade in cells with significant DNA damage. By blocking Tip60, this compound prevents the proper activation of these downstream effectors, leading to an accumulation of DNA damage and ultimately, cancer cell death.
Caption: this compound inhibits Tip60, disrupting the DNA damage response and promoting apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial. Below are representative protocols for xenograft studies involving MCF-7 cells.
General Xenograft Model Protocol
A common framework for establishing and utilizing MCF-7 xenografts in immunodeficient mice (e.g., nude or SCID mice) serves as the foundation for testing various therapeutic agents.
Caption: Workflow for in vivo efficacy studies using MCF-7 xenograft models.
This compound Treatment Protocol (Representative)
While specific details from published studies are sparse, a representative protocol for this compound administration in a xenograft model can be inferred from standard practices with small molecule inhibitors.
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Animal Model: Female athymic nude mice (4-6 weeks old)
-
Tumor Inoculation: 1 x 10^7 MCF-7 cells in a suitable matrix (e.g., Matrigel) injected subcutaneously into the flank.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., DMSO and/or polyethylene glycol).
-
Dosage and Administration: Specific dosage and route of administration (e.g., intraperitoneal or oral) would need to be determined through dose-finding studies. Treatment is typically administered daily or on a set schedule for a defined period.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Standard Chemotherapy Protocols (Representative)
Doxorubicin:
-
Drug Formulation: Doxorubicin hydrochloride dissolved in saline.
-
Dosage and Administration: A common dosage is 5 mg/kg administered intravenously (i.v.) via the tail vein, often in a cyclical regimen (e.g., once a week for several weeks).
-
Efficacy Evaluation: Similar to the this compound protocol, tumor volume and body weight are monitored throughout the study.
Paclitaxel:
-
Drug Formulation: Paclitaxel formulated in a suitable vehicle (e.g., Cremophor EL and ethanol).
-
Dosage and Administration: A representative dose is 25 mg/kg administered intraperitoneally (i.p.) as a single dose or in a cyclical manner.
-
Efficacy Evaluation: Tumor volume, body weight, and in some studies, markers of angiogenesis are assessed.
Conclusion and Future Directions
This compound represents a promising targeted therapy for breast cancer, particularly for subtypes dependent on the Tip60-mediated DNA damage response. Preclinical data indicates its potential to inhibit tumor growth. However, a direct and comprehensive comparison with standard-of-care chemotherapies is necessary to fully elucidate its therapeutic potential. Future studies should focus on head-to-head in vivo efficacy trials with clear reporting of tumor growth inhibition data and detailed methodologies. Furthermore, exploring the efficacy of this compound in combination with standard chemotherapies could reveal synergistic effects and provide new avenues for improving patient outcomes in breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Digging Deeper into Breast Cancer Epigenetics: Insights from Chemical Inhibition of Histone Acetyltransferase TIP60 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIP60 Inhibitor this compound Reduces Breast Cancer Progression in Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of TH1834's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the Tip60 histone acetyltransferase (HAT) inhibitor, TH1834, with other commercially available Tip60 inhibitors, NU9056 and MG149. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for their research needs.
Introduction to Tip60 Inhibition
Tip60 (KAT5) is a crucial histone acetyltransferase involved in a myriad of cellular processes, including DNA damage repair, apoptosis, and transcriptional regulation.[1] Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][2] Small molecule inhibitors of Tip60, such as this compound, offer a chemical biology approach to probe Tip60 function and explore its therapeutic potential.[1] This guide focuses on the independent verification of this compound's mechanism of action by comparing its performance against two other known Tip60 inhibitors, NU9056 and MG149.
Mechanism of Action of Tip60 Inhibitors
This compound is a specific inhibitor of Tip60 HAT activity.[3] By blocking the acetyltransferase function of Tip60, this compound disrupts key cellular pathways that are often exploited by cancer cells for survival and proliferation. The primary mechanism of action of this compound in cancer cells involves the induction of apoptosis (programmed cell death) and an increase in DNA damage. This is achieved by interfering with Tip60's role in the DNA damage response (DDR), a critical network that maintains genomic integrity.
NU9056 and MG149 are also inhibitors of Tip60 and are expected to function through a similar mechanism, leading to cell growth inhibition and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Tip60 inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, NU9056, and MG149, allowing for a direct comparison of their potency and cellular effects.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) | Other HATs Inhibited (IC50 in µM) | Reference(s) |
| This compound | Tip60 | Not explicitly quantified in searches | MOF (inactive) | |
| NU9056 | Tip60 | < 2 | p300 (>30), PCAF (>16), GCN5 (>50) | |
| MG149 | Tip60 | 74 | MOF (47), p300 (>200), PCAF (>200) |
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Effect | Reference(s) |
| This compound | MCF7 (Breast) | Cell Viability | 0 - 500 µM | Significant reduction in a dose-dependent manner | |
| MCF7 (Breast) | Cytotoxicity | 0 - 500 µM | Significant increase in a dose-dependent manner | ||
| MCF7 (Breast) | Caspase-3 Activation | 500 µM | Marked activation | ||
| MCF7 (Breast) | γH2AX Foci | 50, 500 µM | Significant increase | ||
| A549, H1975 (Lung) | Cell Growth | 80 µM | Inhibition | ||
| NU9056 | LNCaP (Prostate) | Growth Inhibition | 24 µM (GI50) | 50% growth inhibition | |
| PC3 (Prostate) | Growth Inhibition | 27 µM (GI50) | 50% growth inhibition | ||
| LNCaP (Prostate) | Apoptosis (Caspase 3/9) | 17, 24, 36 µM | Time and concentration-dependent activation | ||
| MG149 | NCI-H226 (Mesothelioma) | Apoptosis | 2.5, 5 µM | Significant increase at 24 and 48h | |
| NCI-H226 (Mesothelioma) | Caspase-3/7 Activation | 2.5, 5 µM | Increased activation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the Tip60 inhibitor (e.g., this compound, NU9056, MG149) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to each lysate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.
γH2AX Immunofluorescence Staining
This method is used to visualize and quantify DNA double-strand breaks.
Caption: Workflow for γH2AX immunofluorescence staining.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentrations of Tip60 inhibitors.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize the cell membranes with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining: Stain the cell nuclei with a DNA-intercalating dye such as DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound is a specific inhibitor of the Tip60 histone acetyltransferase that induces apoptosis and DNA damage in cancer cells. When compared to other commercially available Tip60 inhibitors, NU9056 and MG149, there are notable differences in their reported potencies and the extent of their characterization in cancer cell lines. NU9056 appears to be a more potent inhibitor of Tip60 in vitro than MG149. All three compounds have been shown to induce apoptosis in cancer cells.
The selection of a particular Tip60 inhibitor will depend on the specific research question, the cell types being investigated, and the desired concentration range for eliciting a biological response. This guide provides a starting point for researchers to compare these compounds and design experiments for the independent verification of their mechanisms of action.
References
TH1834: A Benchmarked Guide to Its Specificity Against Other Lysine Acetyltransferases
For researchers, scientists, and professionals in drug development, the selection of a potent and specific inhibitor is paramount. This guide provides an objective comparison of TH1834, a known inhibitor of the lysine acetyltransferase (KAT) Tip60, against other KATs. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Unveiling the Specificity of this compound: A Comparative Analysis
To provide a comprehensive benchmark, this guide includes IC50 values for other well-characterized KAT inhibitors, offering a comparative landscape of inhibitor specificity.
| Inhibitor | Target KAT (Family) | IC50 (µM) | Other KATs Inhibited (IC50 in µM) |
| This compound | Tip60 (MYST) | N/A | MOF (Inactive) |
| NU9056 | Tip60 (MYST) | < 2 | PCAF (>36), p300 (>60), GCN5 (>100) |
| C646 | p300/CBP (p300/CBP) | 1.6 | - |
| Isothiazolones | PCAF (GCN5) / p300 (p300/CBP) | 1 to >50 | - |
Note: "N/A" indicates that the specific IC50 value for this compound against Tip60 from a head-to-head comparative study is not publicly available. The specificity is inferred from qualitative statements in the cited literature.
Deciphering the Mechanism: The Tip60 Signaling Pathway
Tip60 is a crucial player in the DNA damage response (DDR).[3] Upon DNA double-strand breaks (DSBs), Tip60 is recruited to the damage site where it acetylates key proteins, including the ATM (Ataxia-Telangiectasia Mutated) kinase. This acetylation event is a critical step in the activation of the ATM-mediated signaling cascade, which orchestrates cell cycle arrest, DNA repair, or apoptosis. This compound, by inhibiting Tip60's acetyltransferase activity, can disrupt this signaling pathway.
Caption: Tip60 signaling pathway in the DNA damage response and its inhibition by this compound.
Experimental Protocols: Assessing KAT Inhibitor Specificity
The determination of an inhibitor's specificity is a critical step in its characterization. The following outlines a general workflow for an in vitro Histone Acetyltransferase (HAT) assay to assess the specificity of an inhibitor like this compound.
1. Reagents and Materials:
-
Recombinant human KAT enzymes (e.g., Tip60, MOF, p300, PCAF, GCN5)
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
KAT inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation cocktail (for radioactive assays) or specific antibodies and detection reagents (for non-radioactive assays)
-
Microplates (e.g., 96-well)
2. Assay Procedure (Radioactive Filter-Binding Assay):
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the specific recombinant KAT enzyme in each well of a microplate.
-
Add the inhibitor (e.g., this compound) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [3H]-Acetyl-CoA to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose paper) that binds the acetylated histone peptide.
-
Wash the filter membrane to remove unincorporated [3H]-Acetyl-CoA.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.
3. Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined for each KAT. A significantly lower IC50 for the target KAT compared to other KATs indicates high specificity.
Caption: A generalized experimental workflow for determining KAT inhibitor specificity.
References
A Comparative Analysis of TH1834 and HDAC Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the specific Tip60 HAT inhibitor TH1834 and a range of Histone Deacetylase (HDAC) inhibitors, supported by experimental data and protocols.
In the landscape of epigenetic cancer therapy, two classes of enzyme inhibitors have garnered significant attention: Histone Acetyltransferase (HAT) inhibitors and Histone Deacetylase (HDAC) inhibitors. Both play crucial roles in modulating chromatin structure and gene expression, ultimately impacting cell fate. This guide provides a comparative overview of this compound, a specific inhibitor of the Tip60 HAT, and various HDAC inhibitors, offering insights into their mechanisms, efficacy, and experimental evaluation.
At a Glance: this compound vs. HDAC Inhibitors
| Feature | This compound | HDAC Inhibitors |
| Primary Target | Tip60 (KAT5), a Histone Acetyltransferase (HAT) | Histone Deacetylases (HDACs) - Pan-HDAC or class/isoform-selective |
| Mechanism of Action | Inhibits the acetylation of histones and non-histone proteins by Tip60, leading to impaired DNA damage repair and induction of apoptosis.[1][2][3] | Inhibit the removal of acetyl groups from histones and non-histone proteins, leading to hyperacetylation, chromatin relaxation, and altered gene expression, ultimately inducing cell cycle arrest, and apoptosis.[4][5] |
| Key Downstream Effects | Increased unrepaired DNA damage, activation of p53-mediated apoptosis. | Induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, cell cycle arrest. |
| Selectivity | Specific for Tip60 HAT. | Varies from broad-spectrum (pan-HDAC) to selective for specific HDAC classes or isoforms. |
Performance Comparison: Efficacy in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and several prominent HDAC inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.
This compound IC50 Values
| Cell Line | Cancer Type | IC50 | Reference |
| MCF7 | Breast Cancer | Significant viability reduction at 500 µM | |
| A549 | Lung Cancer | ~80 µM (for growth inhibition) | This is an approximate value derived from graphical data in a cited publication. |
| H1975 | Lung Cancer | ~80 µM (for growth inhibition) | This is an approximate value derived from graphical data in a cited publication. |
HDAC Inhibitor IC50 Values
Pan-HDAC Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Vorinostat (SAHA) | LNCaP | Prostate Cancer | 2.5 - 7.5 µM | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 µM | ||
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 µM | ||
| MCF-7 | Breast Cancer | 0.75 µM | ||
| A549 | Lung Carcinoma | 1.64 µM | ||
| HH | Cutaneous T-cell Lymphoma | 0.146 µM | ||
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 µM | ||
| Panobinostat (LBH589) | H1299 | Non-small Cell Lung Cancer | 5 nM | |
| A549 | Non-small Cell Lung Cancer | 30 nM | ||
| SCLC cell lines | Small Cell Lung Cancer | <25 nM (median 9.5 nM) | ||
| Mesothelioma cell lines | Mesothelioma | 5 - 50 nM (median 30 nM) | ||
| HepG2 | Hepatocellular Carcinoma | 8.81 nM (48hr) | ||
| Huh-7 | Hepatocellular Carcinoma | 14.01 nM (48hr) | ||
| SW-982 | Synovial Sarcoma | 0.1 µM | ||
| SW-1353 | Chondrosarcoma | 0.02 µM | ||
| Belinostat (PXD101) | HeLa cell extract | Cervical Cancer | 27 nM | |
| 5637 | Urothelial Carcinoma | 1.0 µM | ||
| T24 | Urothelial Carcinoma | 3.5 µM | ||
| Prostate cancer cell lines | Prostate Cancer | 0.5 - 2.5 µM | ||
| A2780 | Ovarian Cancer | 0.2 - 0.66 µM | ||
| HCT116 | Colon Cancer | 0.2 - 0.66 µM | ||
| MCF7 | Breast Cancer | 5 µM (48hr) | ||
| SW-982 | Synovial Sarcoma | 1.4 µM | ||
| SW-1353 | Chondrosarcoma | 2.6 µM |
Class-Selective HDAC Inhibitors
| Inhibitor | Class | Cell Line | Cancer Type | IC50 | Reference |
| Romidepsin (FK228) | Class I | U-937 | Histiocytic Lymphoma | 5.92 nM | |
| K562 | Chronic Myelogenous Leukemia | 8.36 nM | |||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.95 nM | |||
| Hut-78 | T-cell Lymphoma | 0.038 - 6.36 nM | |||
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87 nM | |||
| Neuroblastoma cell lines | Neuroblastoma | 1 - 6.5 ng/mL (72hr) | |||
| Entinostat (MS-275) | Class I | A2780 | Ovarian Cancer | 41.5 nM - 4.71 µM | |
| Calu-3 | Lung Adenocarcinoma | 41.5 nM - 4.71 µM | |||
| HL-60 | Promyelocytic Leukemia | 41.5 nM - 4.71 µM | |||
| B-cell lymphoma cell lines | B-cell Lymphoma | 0.5 - 1 µmol/l | |||
| Rh41 | Rhabdomyosarcoma | 265 nM | |||
| Rh18 | Rhabdomyosarcoma | 840 nM | |||
| Rh30 | Rhabdomyosarcoma | 1110 nM |
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Tip60-Mediated DNA Damage Response
This compound specifically inhibits the acetyltransferase activity of Tip60. Tip60 is a crucial regulator of the DNA damage response (DDR), particularly for double-strand breaks. By acetylating key proteins like ATM and p53, Tip60 facilitates DNA repair and can also trigger apoptosis if the damage is irreparable. Inhibition of Tip60 by this compound disrupts these processes, leading to an accumulation of DNA damage and pushing cancer cells towards apoptosis. There is also evidence of crosstalk between Tip60 and HDACs, with Tip60 being shown to negatively regulate the transcription of HDAC3 in colon cancer.
References
- 1. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to TH1834: Replicating Published Anti-Cancer Experiments
For researchers and drug development professionals investigating novel cancer therapeutics, TH1834 has emerged as a promising specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT). This guide provides a comprehensive comparison of this compound with other known Tip60 inhibitors, NU9056 and Garcinol, based on published experimental data. The information is designed to assist in the replication of key findings and to provide a clear, objective performance assessment.
Performance Comparison of Tip60 Inhibitors
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound and its alternatives. Direct comparison is facilitated by focusing on breast cancer cell lines where data is available for multiple compounds.
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | Cell Viability | Significant reduction in cell viability at 0.5-500 µM after 1 hour.[1] |
| MCF-7 (Breast Cancer) | Apoptosis | Caspase-3 Activation | Marked activation of caspase-3 at 500 µM after 1 hour.[1] | |
| MCF-7 (Breast Cancer) | DNA Damage | γH2AX Foci | Significant increase in γH2AX foci at 50 µM and 500 µM. | |
| NU9056 | LNCaP (Prostate Cancer) | Cytotoxicity | GI50 (50% Growth Inhibition) | 8-27 µM |
| LNCaP (Prostate Cancer) | Apoptosis | Caspase-3/9 Activation | Time and concentration-dependent activation (17-36 µM, 24-96 hours).[2] | |
| Breast Cancer Cell Lines | Tip60 Inhibition | H3K4 Acetylation | Decrease in H3K4ac levels. | |
| Garcinol | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | Not explicitly defined, effects seen at micromolar concentrations.[3][4] |
| MDA-MB-231, BT-549 (Breast Cancer) | Cell Invasion | Inhibition | Significant inhibition of invasion at 25 µmol/L. | |
| MCF-7 (Breast Cancer) | Apoptosis | - | Increased apoptosis rate. |
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Breast Cancer Xenograft | Not specified | Slows xenograft growth. | |
| NU9056 | Anaplastic Thyroid Carcinoma Xenograft | Not specified | Slower tumor growth compared to control. | |
| Garcinol | 4T1 Breast Tumor (Mouse) | 1 mg/kg, i.g. (with Taxol) | Significantly increased therapeutic efficacy in combination with Taxol. | |
| MDA-MB-231 Xenograft (Mouse) | Not specified | Significantly inhibited tumor growth. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinol, an acetyltransferase inhibitor, suppresses proliferation of breast cancer cell line MCF-7 promoted by 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TH1834
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like TH1834 are paramount to maintaining a secure laboratory environment and ensuring regulatory compliance. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a Tip60 histone acetyltransferase (HAT) inhibitor that induces apoptosis (programmed cell death) necessitates its treatment as a hazardous chemical.[1][2][3][4] Adherence to established protocols for cytotoxic and research-grade chemical waste is therefore essential.
Core Principles of Hazardous Chemical Disposal
The responsible disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection.[5] The following procedures are based on general best practices for hazardous waste management in a laboratory setting and should be followed for this compound.
1. Waste Characterization and Segregation:
The first step in proper disposal is to characterize the waste. Since this compound induces apoptosis, it should be handled as a cytotoxic agent. All waste streams containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper disposal.
Key Segregation Categories:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other disposable items.
-
Liquid Waste: Unused or expired solutions of this compound, as well as solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
2. Containerization and Labeling:
Proper containment and labeling are crucial for safe storage and transport of hazardous waste.
-
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. It is often best to use the original chemical container for the primary waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Aqueous solution," "Methanol solution"). The accumulation start date must also be clearly marked on the label.
3. Storage:
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Containers must be kept closed at all times, except when adding waste.
-
Secondary containment should be used to prevent spills.
-
Incompatible wastes must be segregated to prevent dangerous reactions.
4. Disposal:
Hazardous chemical waste such as this compound must not be disposed of down the drain or in regular trash.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. They will coordinate with a licensed hazardous waste disposal company to ensure the waste is managed in compliance with all federal, state, and local regulations.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory.
Experimental Protocols
While specific experimental protocols for the synthesis or safety testing of this compound are not detailed in the provided search results, a general protocol for handling and preparing solutions of this compound for in vitro experiments can be inferred from supplier information.
Preparation of this compound Stock Solution:
-
Consult Supplier Data: Refer to the manufacturer's instructions for solubility information. For example, this compound is soluble in DMSO.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powdered this compound.
-
Dissolving: Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C in tightly sealed vials.
Quantitative Data Summary
No quantitative data regarding specific disposal parameters (e.g., concentration limits for neutralization) for this compound were found in the search results. The disposal of this compound should be based on its hazardous properties as a cytotoxic research chemical. The following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Storage Time in SAA | Up to 12 months (as long as accumulation limits are not exceeded) |
Visualizations
Logical Workflow for Proper Disposal of this compound
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
Signaling Pathway: General Mechanism of Apoptosis Induction
Caption: A simplified diagram showing the general mechanism of chemically induced apoptosis.
References
Personal protective equipment for handling TH1834
Essential Safety and Handling Guide for TH1834
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent Tip60 Histone Acetyltransferase (HAT) inhibitor. Given its cytotoxic properties and ability to induce apoptosis and DNA damage, strict adherence to these guidelines is mandatory to ensure personnel safety and minimize environmental contamination.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent small molecule inhibitor with cytotoxic effects.[1] While a specific Safety Data Sheet (SDS) is not publicly available, compounds of this nature should be handled with the utmost caution. The primary routes of exposure are inhalation of aerosolized powder, dermal contact, and ingestion.
Engineering Controls:
-
All handling of powdered this compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[2]
-
An eyewash station and safety shower must be readily accessible in the laboratory.[3]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound in either powdered or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection against potential contamination. Change gloves every 30-60 minutes or immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, fluid-resistant lab coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. Should be disposed of as cytotoxic waste after use. |
| Respiratory Protection | An N95 or higher-rated respirator may be required for handling larger quantities of powdered this compound or in case of a spill. | Minimizes the risk of inhaling hazardous particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation of Stock Solutions (DMSO)
This compound is often dissolved in Dimethyl Sulfoxide (DMSO). DMSO is readily absorbed through the skin and can carry dissolved substances with it, making meticulous handling critical.
Methodology:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance inside the fume hood. Carefully weigh the desired amount of powdered this compound into the tube.
-
Solubilization: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a clearly labeled, sealed container.
2.2. Experimental Use
-
When diluting the stock solution for experiments, always work within a chemical fume hood or biological safety cabinet.
-
Clearly label all tubes and plates containing this compound.
-
After handling, wipe down the work area with an appropriate deactivating agent (e.g., 70% ethanol followed by a surface decontaminant).
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, lab coats, pipette tips, and tubes should be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container (often a yellow bag or bin). |
| Liquid Waste | Unused this compound solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container labeled "Cytotoxic Waste." Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste (often yellow with a purple lid). |
High-temperature incineration is the required method for the final disposal of cytotoxic waste.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed cytotoxic waste container. For large spills, evacuate the lab and contact the institutional safety office. |
Visualized Workflows and Relationships
Caption: A flowchart outlining the key steps for safely handling this compound, from preparation to disposal.
Caption: A diagram illustrating the relationship between this compound hazards and the necessary safety controls.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
